GK13S
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H22N6O2 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
(3S)-1-cyano-N-[1-[4-(pent-4-ynylcarbamoyl)phenyl]imidazol-4-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c1-2-3-4-10-23-20(28)16-5-7-18(8-6-16)27-13-19(24-15-27)25-21(29)17-9-11-26(12-17)14-22/h1,5-8,13,15,17H,3-4,9-12H2,(H,23,28)(H,25,29)/t17-/m0/s1 |
Clé InChI |
LSHAYFDZIOIKII-KRWDZBQOSA-N |
SMILES isomérique |
C#CCCCNC(=O)C1=CC=C(C=C1)N2C=C(N=C2)NC(=O)[C@H]3CCN(C3)C#N |
SMILES canonique |
C#CCCCNC(=O)C1=CC=C(C=C1)N2C=C(N=C2)NC(=O)C3CCN(C3)C#N |
Origine du produit |
United States |
Foundational & Exploratory
GK13S: A Deep Dive into its Mechanism of Action as a UCHL1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GK13S, a potent and specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinase (DUB) implicated in neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. This compound has emerged as a critical tool for studying UCHL1 function and as a potential lead compound for drug development.
Core Mechanism: Covalent Inhibition and a Unique Hybrid Conformation
This compound acts as a highly potent, specific, and covalent inhibitor of UCHL1.[1] Its mechanism is centered on the formation of a covalent bond with the catalytic cysteine residue (Cys90) within the active site of UCHL1.[1][2] This irreversible binding is facilitated by the cyanamide "warhead" of this compound, which reacts with the thiol group of Cys90 to form a stable isothiourea linkage.[1][3]
The specificity of this compound for UCHL1 over other members of the UCH family of deubiquitinases is attributed to the unique conformation it induces upon binding.[1][3][4] X-ray crystallography has revealed that the UCHL1-GK13S complex is locked in a hybrid conformation, exhibiting features of both the apo (unbound) and ubiquitin-bound states of the enzyme.[3][4][5] This distinct conformational state is crucial for its high-affinity interaction and selective inhibition. Specifically, the pyrrolidine moiety of this compound occupies a pocket that is characteristic of the apo conformation of UCHL1, contributing to its specificity.[2][6]
Furthermore, this compound mimics the C-terminal diglycine (LRGG) motif of ubiquitin, allowing it to occupy the substrate-binding cleft.[1][3] The central amide and imidazole ring of this compound form hydrogen bonds with backbone residues of UCHL1, including Phe160, Met6, and Ile8, which are also involved in coordinating the C-terminus of ubiquitin.[2][3]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against UCHL1 has been quantified through various biochemical assays. The following table summarizes the key quantitative data:
| Parameter | Value | Assay Condition | Reference |
| IC50 | 50 nM | Recombinant UCHL1 (0.8 µM), 1-hour preincubation | [2][7] |
| IC50 | 87 nM | Not specified | [1] |
| Inhibition of cellular UCHL1 | 1-10 µM | HEK293 cells, 24-hour treatment | [7] |
Experimental Protocols
The elucidation of the this compound mechanism of action has been made possible through a series of key experiments. Detailed methodologies for these experiments are outlined below.
Ubiquitin-Rhodamine Cleavage Assay
This assay is used to determine the in vitro inhibitory potency (IC50) of compounds against UCHL1.
-
Reagents: Recombinant UCHL1 enzyme, Ubiquitin-rhodamine 110 substrate, assay buffer (e.g., Tris-HCl, DTT, EDTA), and the test compound (this compound).
-
Procedure:
-
Recombinant UCHL1 (e.g., 0.8 µM) is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 1 hour) at room temperature.[2][3]
-
The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.
-
The cleavage of the rhodamine 110 from ubiquitin by active UCHL1 results in an increase in fluorescence.
-
Fluorescence is monitored over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined relative to the DMSO control. IC50 values are calculated by fitting the dose-response curve to a suitable equation.[3]
Intact Protein Mass Spectrometry
This technique is employed to confirm the covalent binding of this compound to UCHL1.
-
Sample Preparation:
-
Mass Spectrometry Analysis:
-
The samples are desalted and then analyzed by electrospray ionization mass spectrometry (ESI-MS).
-
The mass of the intact UCHL1 protein is measured.
-
-
Data Interpretation: A mass shift corresponding to the molecular weight of this compound in the compound-treated sample compared to the DMSO control confirms the covalent adduction of the inhibitor to the enzyme.[3]
Cellular UCHL1 Inhibition Assay
This assay assesses the ability of this compound to inhibit UCHL1 activity within a cellular context.
-
Cell Culture and Treatment:
-
HEK293 cells are cultured under standard conditions.
-
Cells are treated with varying concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).[7]
-
-
Cell Lysis and Labeling:
-
Cells are lysed, and the protein concentration is determined.
-
Cell lysates are then incubated with a ubiquitin-vinyl sulfone (Ub-VS) probe, which covalently binds to the active site of deubiquitinases.
-
-
Western Blot Analysis:
-
The labeled proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody against the tag on the Ub-VS probe (e.g., HA-tag).
-
-
Data Analysis: A decrease in the signal of the Ub-VS-labeled UCHL1 band in this compound-treated cells compared to the control indicates inhibition of cellular UCHL1 activity.[4]
Visualizing the Mechanism and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
Caption: Covalent inhibition of UCHL1 by this compound.
Caption: Experimental workflow for characterizing this compound.
Cellular Effects of UCHL1 Inhibition by this compound
Consistent with its potent inhibition of UCHL1, this compound has been shown to reduce the levels of free monoubiquitin in human glioblastoma U-87 MG cells.[3][4][7] This cellular phenotype mirrors the effect observed in a UCHL1 mutant mouse model, providing strong evidence that this compound effectively engages and inhibits its target in a cellular environment.[1][4] Importantly, inhibition of UCHL1 by this compound does not appear to impair the growth of HEK293 or U-87 MG cells, suggesting it is non-toxic at effective concentrations.[4][6][7]
Conclusion
This compound is a well-characterized, potent, and specific covalent inhibitor of UCHL1. Its unique mechanism of action, involving the induction of a hybrid conformational state, provides a structural basis for its selectivity. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers investigating the role of UCHL1 in health and disease and for those involved in the development of novel therapeutics targeting this important deubiquitinase.
References
- 1. This compound | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
What is the function of GK13S in cells?
An In-depth Technical Guide to GK13S: A Chemical Probe for Elucidating the Cellular Functions of the Deubiquitinase UCHL1
Abstract
This compound is a potent, selective, and cell-permeable small molecule that functions as an activity-based probe for Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinase (DUB) highly expressed in neuronal tissues and implicated in neurodegenerative diseases and cancer. This guide details the biochemical properties of this compound, its mechanism of action, and its utility in cellular research. We provide a comprehensive overview of its target, UCHL1, including its role in ubiquitin homeostasis and key signaling pathways. Furthermore, this document presents quantitative data on the this compound-UCHL1 interaction and provides detailed experimental protocols for its use in in vitro and cellular assays to probe UCHL1 function. This guide is intended for researchers, scientists, and drug development professionals investigating the ubiquitin-proteasome system.
Introduction: The Ubiquitin System and the Role of UCHL1
The post-translational modification of proteins with ubiquitin is a fundamental regulatory mechanism in eukaryotic cells, governing processes such as protein degradation, signal transduction, and DNA repair. This process is dynamically regulated by a cascade of enzymes, including E1 activating enzymes, E2 conjugating enzymes, and E3 ligases, and is reversed by deubiquitinases (DUBs).[1]
Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is one of the most abundant proteins in the brain, constituting up to 5% of the total soluble protein.[2][3] Its primary function is to hydrolyze the isopeptide bond at the C-terminus of ubiquitin, processing ubiquitin precursors and recycling ubiquitin monomers from small adducts.[4][5] This activity is critical for maintaining the cellular pool of free ubiquitin, which is essential for the proper functioning of the ubiquitin-proteasome system (UPS).[4][6]
Given its critical role in protein homeostasis, the dysregulation of UCHL1 has been linked to severe pathologies. Loss of UCHL1 function is associated with neurodegenerative disorders like Parkinson's and Alzheimer's disease, while its abnormal expression is linked to the progression and metastasis of various cancers.[4][7][8][9] To dissect the precise cellular functions of UCHL1 and validate it as a therapeutic target, specific and potent chemical probes are required. This compound was developed to meet this need.
This compound: A Specific and Potent UCHL1 Probe
This compound is a small molecule designed as a potent and non-toxic activity-based probe for UCHL1. It, along with its stereoisomer GK16S (which serves as a minimal-binding negative control), constitutes a chemogenomic pair for the specific investigation of UCHL1 function in a cellular context.[10]
Mechanism of Action: this compound covalently modifies the active site cysteine (C90) of UCHL1 through its cyanamide warhead.[1] The crystal structure of the UCHL1-GK13S complex reveals that the inhibitor locks the enzyme in a hybrid conformation between its apo and ubiquitin-bound states, which is the basis for its high specificity within the UCH family of deubiquitinases.[4][7][10]
Key Features:
-
Potency: this compound inhibits recombinant UCHL1 with high potency.[11][12]
-
Selectivity: It shows exquisite selectivity for UCHL1 over other highly homologous UCH-family DUBs.[13]
-
Cellular Activity: this compound effectively inhibits UCHL1 in various cell lines, such as HEK293 and the human glioblastoma cell line U-87 MG.[11][12] A key cellular phenotype of this compound treatment is the reduction of monoubiquitin levels, which phenocopies the effect of a pathogenic UCHL1 mutation.[13][11]
-
Bioorthogonal Handle: this compound contains an alkyne group, enabling its use in click chemistry reactions for target identification, visualization, and proteomics studies.[11][12][14]
The Cellular Target: UCHL1 Function and Signaling Pathways
The primary function of this compound in cells is the inhibition of UCHL1. Therefore, understanding the roles of UCHL1 is key to interpreting data from experiments using this compound.
3.1. Role in Protein Homeostasis and Neurodegeneration UCHL1 is crucial for maintaining neuronal health by ensuring a stable supply of monoubiquitin for the UPS.[4] Impairment of this system leads to the accumulation of misfolded proteins, a hallmark of neurodegenerative diseases.[2][4] Loss-of-function mutations in UCHL1 are linked to early-onset neurodegeneration.[1][6]
3.2. Role in Cancer and Metastasis UCHL1 has a dual role in cancer. In some contexts, it acts as a tumor suppressor, but more frequently, it is described as an oncogene that promotes tumor progression and metastasis.[7][15][16] UCHL1 facilitates cancer cell invasion and metastasis through several signaling pathways:
-
TGF-β Signaling: UCHL1 can promote metastasis induced by Transforming Growth Factor-β (TGF-β) by deubiquitinating and stabilizing the TGF-β type I receptor and SMAD2.[9]
-
Akt/Erk Pathways: In gastric cancer and osteosarcoma, UCHL1 overexpression activates the Akt and Erk1/2 signaling pathways, promoting cell proliferation and invasion.[7]
-
Epithelial-to-Mesenchymal Transition (EMT): UCHL1 can induce EMT, a key process for cancer cell invasion, by upregulating pro-EMT genes in prostate cancer cells.[15][17]
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]
- 7. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The functions of UCH-L1 and its relation to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deubiquitinase Activity Profiling Identifies UCHL1 as a Candidate Oncoprotein That Promotes TGFβ-Induced Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. UCH-L1 promotes cancer metastasis in prostate cancer cells through EMT induction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of GK13S: A Precision Tool for Interrogating Ubiquitin C-Terminal Hydrolase L1 (UCHL1)
A Technical Guide on the Discovery, Mechanism, and Application of a Potent and Selective UCHL1 Inhibitor
Abstract
Ubiquitin C-Terminal Hydrolase L1 (UCHL1) is a deubiquitinase (DUB) implicated in neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. The development of specific inhibitors is crucial for elucidating its complex cellular functions. This technical guide details the discovery and history of GK13S, a potent, selective, and cell-active covalent inhibitor of UCHL1. We delve into its mechanism of action, summarize its inhibitory activity, and provide an overview of the key experimental protocols utilized in its characterization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the study of UCHL1 and the application of chemical probes like this compound.
Introduction: The Significance of UCHL1
UCHL1, predominantly expressed in neurons and testes, plays a critical role in maintaining cellular ubiquitin homeostasis by hydrolyzing the C-terminal ester and amide bonds of ubiquitin.[1] Dysregulation of UCHL1 activity is associated with neurodegenerative disorders such as Parkinson's and Alzheimer's disease, as well as the progression of various cancers.[2][3] Consequently, the development of small molecule inhibitors that can selectively modulate UCHL1 activity in a cellular context is of high scientific interest for both basic research and therapeutic discovery.
Discovery of this compound: A Chemogenomic Approach
This compound was identified and characterized as part of a chemogenomic effort to develop potent and specific probes for deubiquitinases.[2][3] The discovery process involved the design and synthesis of a library of activity-based probes derived from nitrile-based DUB inhibitors.[3] These probes were designed with a nitrile "warhead" for covalent modification of the catalytic cysteine residue and an alkyne handle for subsequent bioorthogonal labeling.[3]
The screening of this library led to the identification of this compound as a highly potent and selective inhibitor of UCHL1.[2][3] Its diastereomer, GK16S, which exhibits significantly weaker activity, serves as a valuable negative control for chemogenomic studies, allowing for the specific attribution of cellular effects to UCHL1 inhibition.[2][4]
Mechanism of Action: Covalent Modification and Structural Basis
This compound acts as a covalent inhibitor of UCHL1.[1][5] Intact protein mass spectrometry has confirmed that this compound covalently binds to the active site cysteine residue (Cys90) of UCHL1.[4][6] The nitrile warhead of this compound is thought to form a thioimidate adduct with the catalytic cysteine.[3]
The crystal structure of UCHL1 in complex with this compound reveals that the inhibitor locks the enzyme in a hybrid conformation between its apo and ubiquitin-bound states.[1][2][3] This unique binding mode, where the pyrrolidine moiety of this compound occupies a distinct pocket in the apo conformation of UCHL1, is believed to be the basis for its high specificity within the UCH family of deubiquitinases.[1][5] this compound also mimics the C-terminal LRGG peptide of ubiquitin, engaging in hydrogen bonding and hydrophobic interactions within the catalytic cleft of UCHL1.[1][5]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against UCHL1 has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 50 nM | Recombinant UCHL1, 1-hour preincubation | [1][7] |
| Cellular Inhibition | Effective at 1-10 µM | HEK293 cells, 24-hour treatment | [7] |
| Cellular Inhibition | Complete inhibition | U-87 MG cells | [4][8] |
Experimental Protocols
Recombinant UCHL1 Inhibition Assay (Ubiquitin-Rhodamine Cleavage Assay)
This assay measures the enzymatic activity of recombinant UCHL1 by monitoring the cleavage of a fluorogenic ubiquitin substrate.
-
Reagents: Recombinant UCHL1, Ubiquitin-Rhodamine substrate, assay buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.6), this compound.
-
Protocol:
-
Recombinant UCHL1 is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at room temperature.
-
The enzymatic reaction is initiated by the addition of the Ubiquitin-Rhodamine substrate.
-
The increase in fluorescence, resulting from the cleavage of the rhodamine moiety from ubiquitin, is monitored over time using a fluorescence plate reader.
-
IC50 values are calculated by plotting the initial reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.[4][5]
-
Cellular UCHL1 Activity Assay (HA-Ub-VS Labeling)
This assay assesses the activity of endogenous UCHL1 in a cellular context using an activity-based probe, HA-tagged ubiquitin vinyl sulfone (HA-Ub-VS).
-
Reagents: Cell line of interest (e.g., HEK293, U-87 MG), this compound, HA-Ub-VS probe, cell lysis buffer, antibodies for Western blotting (anti-HA, anti-UCHL1).
-
Protocol:
-
Cells are treated with varying concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).
-
Cells are then lysed, and the lysates are incubated with the HA-Ub-VS probe. This probe covalently binds to the active site of deubiquitinases.
-
The reaction is quenched, and the proteins are separated by SDS-PAGE.
-
Western blotting is performed using an anti-HA antibody to detect the labeling of active DUBs.
-
A decrease in the HA signal at the molecular weight of UCHL1 indicates inhibition of its activity by this compound.[3][4][5]
-
Intact Protein Mass Spectrometry
This technique is used to confirm the covalent binding of this compound to UCHL1.
-
Reagents: Recombinant UCHL1, this compound.
-
Protocol:
-
Recombinant UCHL1 is incubated with this compound or DMSO for a set period (e.g., 2 hours).
-
The sample is then analyzed by mass spectrometry to determine the molecular weight of the protein.
-
An increase in the mass of UCHL1 corresponding to the molecular weight of this compound confirms covalent adduct formation.[4][5]
-
Visualizing the Science: Diagrams and Workflows
UCHL1 Signaling and Inhibition by this compound
Caption: UCHL1's role in the ubiquitin cycle and its inhibition by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the biochemical, cellular, and structural characterization of this compound.
Cellular Effects and Applications
This compound has been shown to effectively inhibit UCHL1 in various cell lines, including HEK293 and the human glioblastoma cell line U-87 MG.[4][7] A key cellular consequence of UCHL1 inhibition by this compound is the reduction of free monoubiquitin levels, phenocopying the effect of a pathogenic UCHL1 mutation observed in mice.[2][3][4] Importantly, this compound does not impair the viability of HEK293 and U-87 MG cells at concentrations where it effectively inhibits UCHL1, highlighting its low cytotoxicity.[1][5]
The availability of this compound and its inactive diastereomer GK16S provides a powerful chemogenomic toolset to dissect the cellular functions of UCHL1 with high precision.[2][4] These probes can be utilized to investigate the role of UCHL1 in various physiological and pathological processes, including protein homeostasis, neurodegeneration, and cancer metastasis.[2][3]
Conclusion and Future Directions
The discovery of this compound represents a significant advancement in the development of chemical probes for studying deubiquitinases. Its high potency, selectivity, and demonstrated cellular activity make it an invaluable tool for the research community. Future studies employing this compound are anticipated to further unravel the intricate roles of UCHL1 in health and disease, potentially paving the way for the development of novel therapeutic strategies targeting this enzyme. The detailed characterization of this compound serves as a blueprint for the development of next-generation inhibitors for other challenging enzyme targets.
References
- 1. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 | MDPI [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
GK13S: A Technical Guide to a Potent and Specific Chemical Probe for Interrogating the Deubiquitinase UCHL1 in Ubiquitin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GK13S, a powerful and specific small molecule inhibitor of the deubiquitinase (DUB) Ubiquitin C-terminal Hydrolase L1 (UCHL1). While not a direct participant in ubiquitin signaling cascades, this compound serves as a critical tool for elucidating the intricate roles of UCHL1 in these pathways. This document details the mechanism of action of this compound, presents its quantitative biochemical data, outlines key experimental protocols for its use, and illustrates its application in studying ubiquitin dynamics.
The Ubiquitin System and the Role of UCHL1
The ubiquitin-proteasome system is a fundamental regulatory mechanism in eukaryotic cells, controlling a vast array of cellular processes including protein degradation, signal transduction, and cell cycle progression.[1][2][3] This process involves the concerted action of three enzyme types: E1 activating enzymes, E2 conjugating enzymes, and E3 ligases, which attach ubiquitin, a small regulatory protein, to substrate proteins.[4][5]
Deubiquitinating enzymes (DUBs) counteract the action of E3 ligases by removing ubiquitin modifications, thereby regulating the fate of ubiquitinated proteins.[1][6][7][8] UCHL1 is a highly expressed DUB, particularly in the brain, and has been implicated in both neurodegenerative diseases and cancer.[1][6][7][8] Due to its potential as a therapeutic target, the development of specific inhibitors to probe its function is of significant interest to the research and drug development communities.[2][6]
This compound: A Specific and Potent UCHL1 Inhibitor
This compound is a novel, activity-based chemical probe designed for the specific inhibition of UCHL1.[6][7][8] It, along with its stereoisomer GK16S, forms a chemogenomic pair that enables precise investigation of UCHL1 function in cellular contexts.[6][7][8]
Mechanism of Action
This compound acts as a covalent inhibitor of UCHL1.[1][9] Its mechanism involves the formation of a thioimidate bond with the active site cysteine (Cys90) of UCHL1.[7] The crystal structure of the UCHL1-GK13S complex reveals that the inhibitor locks the enzyme in a hybrid conformation between its apo and ubiquitin-bound states, which is key to its specificity within the UCH family of DUBs.[6][7][8]
Quantitative Data on Inhibitory Activity
The potency and specificity of this compound have been characterized through various biochemical assays. The following table summarizes the key quantitative data for this compound and its related compounds.
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| This compound | Recombinant UCHL1 | Ubiquitin-rhodamine cleavage | 50 | Potent and stereoselective inhibitor.[1][6][10] |
| GK13R | Recombinant UCHL1 | Ubiquitin-rhodamine cleavage | ~2000 | The (R)-enantiomer is approximately 40-fold less potent, demonstrating stereoselectivity.[6] |
| Cpd158 (parent inhibitor) | Recombinant UCHL1 | Ubiquitin-rhodamine cleavage | 129 | Parent compound from which this compound was derived.[6] |
Table 1: Inhibitory potency of this compound and related compounds against UCHL1.
Elucidating UCHL1's Role in Ubiquitin Signaling with this compound
The high specificity of this compound makes it an excellent tool for dissecting the cellular functions of UCHL1. By inhibiting UCHL1, researchers can observe the downstream consequences on ubiquitin signaling and cellular phenotypes.
Cellular Effects of UCHL1 Inhibition
Treatment of cells with this compound has been shown to phenocopy the effects of UCHL1 inactivation. A key observation is the reduction of monoubiquitin levels in human glioblastoma cell lines, mirroring the phenotype of a UCHL1 inactivating mutation in mice.[6][7][8] This highlights the role of UCHL1 in maintaining the cellular pool of free ubiquitin.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory action of this compound on UCHL1, preventing the deubiquitination of a substrate protein.
References
- 1. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the ubiquitin system by fragment-based drug discovery [frontiersin.org]
- 3. Roles of ubiquitin‑specific protease 13 in normal physiology and tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Preliminary Neurobiological Studies of GK13S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary neurobiological studies of GK13S, a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin C-terminal Hydrolase L1 (UCH-L1). This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Core Compound Profile: this compound
This compound is a stereoselective, covalent inhibitor of UCH-L1, a highly abundant deubiquitinating enzyme in neurons. Its inhibitory action allows for the investigation of UCH-L1's role in neuronal function and pathology.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preliminary studies on this compound.
| Parameter | Value | Cell/System Type | Reference |
| IC50 vs. recombinant UCH-L1 | 50 nM | Recombinant Human UCH-L1 | [1] |
| Cellular UCH-L1 Inhibition | 1-10 µM (24h) | HEK293 cells | [1] |
| Effect on Monoubiquitin Levels | Reduction at 5 µM (48h) | U-87 MG human glioblastoma cells | [1] |
| Effect on L-type VGCC Ca2+ Uptake | Depression | Cultured embryonic cortical neurons | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its neurobiological effects primarily through the inhibition of UCH-L1. UCH-L1 is crucial for maintaining the cellular pool of monoubiquitin and is involved in the regulation of protein turnover and stability. By inhibiting UCH-L1, this compound disrupts these processes, leading to downstream effects on neuronal function.
One of the key observed effects of this compound is the modulation of neuronal calcium (Ca2+) signaling. Specifically, inhibition of UCH-L1 by this compound leads to a reduction in the protein levels of the Cav1.2 subunit of L-type voltage-gated calcium channels (VGCCs). This, in turn, depresses Ca2+ influx through these channels, impacting neuronal excitability and calcium homeostasis.[2] The exact mechanism linking UCH-L1 inhibition to reduced Cav1.2 levels is an area of active investigation but is hypothesized to involve altered protein trafficking and degradation pathways.
Figure 1: Proposed signaling pathway of this compound in neurons.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ubiquitin-Rhodamine Cleavage Assay for UCH-L1 Inhibition
This assay quantifies the enzymatic activity of UCH-L1 and its inhibition by this compound.
Materials:
-
Recombinant human UCH-L1
-
This compound
-
Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 20 µL of UCH-L1 solution (final concentration ~2.5 nM) to the wells of the 384-well plate.
-
Add 10 µL of the this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 1 hour to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of Ub-Rho substrate solution (final concentration ~50 nM).
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) kinetically for 20-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Fura-2-based Calcium Imaging in Cultured Neurons
This method measures changes in intracellular calcium concentration in response to neuronal depolarization and the effect of this compound.
Materials:
-
Cultured embryonic cortical neurons on glass coverslips
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
DMSO
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without high potassium (KCl) for depolarization.
-
Fluorescence imaging setup with excitation wavelengths of 340 nm and 380 nm and emission at ~510 nm.
Procedure:
-
Prepare a 1 mM stock solution of Fura-2 AM in high-quality DMSO.
-
Dilute the Fura-2 AM stock solution in physiological salt solution to a final concentration of 2-5 µM.
-
Incubate the neuronal cultures with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with fresh physiological salt solution to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the coverslip onto the imaging chamber on the microscope.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.
-
Treat the neurons with this compound or vehicle for the desired time.
-
Stimulate the neurons with a high-KCl solution to induce depolarization and calcium influx.
-
Record the changes in fluorescence intensity at both excitation wavelengths.
-
Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.
Western Blot for Monoubiquitin Levels
This protocol is used to assess the impact of this compound on the cellular pool of free monoubiquitin.
Materials:
-
Cultured cells (e.g., U-87 MG)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., PMSF and PR-619).
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against ubiquitin
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle for the specified duration (e.g., 48 hours).
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel to resolve low molecular weight proteins like monoubiquitin.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensity for monoubiquitin and normalize to the loading control.
Experimental Workflow
The logical flow of a typical preliminary study on a novel compound like this compound is depicted below.
Figure 2: Logical workflow for preliminary studies of this compound.
References
The Potent and Selective UCHL1 Inhibitor GK13S: A Technical Overview for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of GK13S, a potent and selective covalent inhibitor of the deubiquitinase Ubiquitin C-terminal Hydrolase L1 (UCHL1). Given the dual and context-dependent role of UCHL1 in various cancers, this compound and its inactive stereoisomer, GK16S, represent critical tools for dissecting the function of UCHL1 in oncology and for potential therapeutic development.
Introduction to this compound and its Target, UCHL1
This compound is a novel, activity-based probe that covalently modifies the active site cysteine (C90) of UCHL1, leading to its irreversible inhibition.[1][2] It was developed as part of a chemogenomic pair with GK16S, its inactive enantiomer, which serves as a crucial negative control for experimental validation.[2][3] The dysregulation of UCHL1, the target of this compound, has been implicated in the progression and metastasis of numerous cancers, although its precise role can be oncogenic or tumor-suppressive depending on the cellular context.[2][4]
Quantitative Data on this compound
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and cellular effects.
| Parameter | Value | Description | Reference |
| IC50 (recombinant UCHL1) | 50 nM | The half-maximal inhibitory concentration against purified recombinant UCHL1 protein. | [1][5] |
| Cellular Target Engagement | ~30 kDa | This compound shows a strong signal for a protein of approximately 30 kDa in HEK293 cells, corresponding to UCHL1. | [3] |
| Cellular Effect | Reduction of monoubiquitin | Treatment of U-87 MG human glioblastoma cells with this compound leads to a decrease in the levels of monoubiquitin. | [2][3] |
Signaling Pathways of UCHL1 in Oncology
UCHL1 is a key regulator of the ubiquitin-proteasome system and influences several signaling pathways critical in cancer. Its deubiquitinase activity can stabilize or degrade key proteins, thereby impacting cell proliferation, survival, and metastasis. The inhibition of UCHL1 by this compound offers a method to probe and potentially counteract these effects.
Caption: UCHL1 signaling pathways in cancer and the inhibitory effect of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of key experiments involving this compound.
In Vitro UCHL1 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant UCHL1.
Caption: Workflow for determining the IC50 of this compound against UCHL1.
Methodology:
-
Reagents: Recombinant human UCHL1 protein, this compound (and GK16S as a negative control) in various concentrations, and a fluorogenic ubiquitin substrate (e.g., Ub-AMC).
-
Procedure:
-
Recombinant UCHL1 is pre-incubated with varying concentrations of this compound for a defined period (e.g., 60 minutes) at room temperature in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic ubiquitin substrate.
-
The fluorescence intensity is measured over time using a plate reader.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay
This protocol is used to confirm that this compound engages with its intended target, UCHL1, within a cellular context.
Methodology:
-
Cell Culture: Human cell lines with known UCHL1 expression (e.g., HEK293 or U-87 MG) are cultured to ~80% confluency.
-
Treatment: Cells are treated with varying concentrations of this compound or the negative control GK16S for a specified duration (e.g., 24 hours).
-
Lysis and Probe Incubation: Cells are lysed, and the lysates are incubated with a ubiquitin-based probe that covalently binds to active deubiquitinases (e.g., HA-Ub-VS).
-
Western Blotting: The cell lysates are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with an antibody against the probe's tag (e.g., anti-HA). A decrease in the signal for the UCHL1-probe complex in this compound-treated cells indicates target engagement.
Cellular Monoubiquitin Level Assessment
This protocol assesses the functional consequence of UCHL1 inhibition by measuring the levels of monoubiquitin in cells.
Methodology:
-
Cell Culture and Treatment: U-87 MG glioblastoma cells are treated with this compound or GK16S at a specific concentration (e.g., 5 µM) for a set time (e.g., 48 hours).
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer.
-
Western Blotting: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane. The membrane is then immunoblotted with an antibody specific for ubiquitin.
-
Analysis: The intensity of the band corresponding to monoubiquitin is quantified and compared between the different treatment groups. A reduction in monoubiquitin levels in this compound-treated cells indicates functional inhibition of UCHL1.
Conclusion
This compound is a valuable research tool for the oncology community. Its high potency and selectivity for UCHL1, combined with the availability of a stereoisomeric negative control, allow for rigorous investigation into the roles of UCHL1 in cancer biology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of targeting UCHL1 in various malignancies.
References
- 1. Frontiers | Ubiquitin Carboxyl-Terminal Hydrolases and Human Malignancies: The Novel Prognostic and Therapeutic Implications for Head and Neck Cancer [frontiersin.org]
- 2. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the GK13S Target Protein and Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
GK13S is a potent, specific, and covalent inhibitor of the deubiquitinase Ubiquitin C-terminal Hydrolase L1 (UCHL1), a key enzyme implicated in neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of the interaction between this compound and its primary target, UCHL1. It details the binding site and mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers working on the development of UCHL1 inhibitors and the study of its cellular functions.
Introduction to this compound and its Target, UCHL1
This compound is a novel, activity-based probe designed to covalently modify and inhibit the deubiquitinase UCHL1.[1] UCHL1 is a highly abundant protein in neuronal tissues and plays a crucial role in the ubiquitin-proteasome system by hydrolyzing small C-terminal adducts of ubiquitin to generate ubiquitin monomers. Dysregulation of UCHL1 activity has been linked to various pathologies, making it an attractive therapeutic target. This compound offers a powerful tool for studying the physiological and pathological roles of UCHL1.
The this compound-UCHL1 Interaction: Binding Site and Mechanism
This compound is a highly specific covalent inhibitor of UCHL1. The binding and inhibition are characterized by the formation of a covalent bond between the cyanamide "warhead" of this compound and the catalytic cysteine residue (Cys90) within the active site of UCHL1.[1][2] This covalent modification irreversibly inactivates the enzyme.
The co-crystal structure of UCHL1 in complex with this compound (PDB ID: 7zm0) reveals that the inhibitor occupies the catalytic cleft of the enzyme.[3] The specificity of this compound for UCHL1 over other members of the UCH family is attributed to its unique binding mode, which locks the enzyme in a hybrid conformation between its apo and ubiquitin-bound states. The pyrrolidine moiety of this compound fits into a distinct pocket present in the apo conformation of UCHL1.[1] Furthermore, this compound mimics the C-terminal LRGG peptide of ubiquitin, forming hydrogen bonds and hydrophobic interactions with residues in the UCHL1 active site.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound and its related compounds with UCHL1.
Table 1: Inhibitory Potency of this compound and Related Compounds against UCHL1
| Compound | IC50 (nM) | Stereoisomer | Notes |
| This compound | 50[4] | (S)-enantiomer | Potent inhibitor of UCHL1. |
| GK13R | ~2000 | (R)-enantiomer | Approximately 40-fold less potent than this compound, highlighting stereospecificity.[3] |
| Parent Inhibitor | 129[3] | - | The parent compound from which this compound was derived. |
Table 2: Kinetic and Off-Target Binding Information for this compound
| Parameter | Value | Target | Notes |
| kobs/[I] (M⁻¹s⁻¹) | 18,000 ± 3,000 | UCHL1 | Second-order rate constant indicating rapid covalent modification.[1] |
| Off-Target Binding | Confirmed | PARK7, C21orf33 | This compound shows binding to PARK7 and C21orf33 in cellular assays.[1][3] Quantitative affinity data (IC50 or Kd) for these interactions are not yet available. |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the this compound-UCHL1 interaction are provided below.
Ubiquitin-Rhodamine Cleavage Assay for IC50 Determination
This fluorescence-based assay measures the enzymatic activity of UCHL1 and its inhibition by this compound.
Materials:
-
Recombinant human UCHL1
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 2 mM CaCl₂, 2 mM β-Mercaptoethanol, 0.05% CHAPS
-
This compound and other test compounds dissolved in DMSO
-
384-well or 1536-well black, medium-binding plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 531-535 nm)
Procedure:
-
Prepare a solution of UCHL1 in assay buffer to the desired final concentration (e.g., 5 nM).
-
Dispense the UCHL1 solution into the wells of the assay plate.
-
Add the test compounds (e.g., this compound) at various concentrations to the wells. Include a DMSO-only control.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Prepare a solution of Ub-Rho110 substrate in assay buffer to the desired final concentration (e.g., 150 nM).
-
Initiate the enzymatic reaction by adding the Ub-Rho110 solution to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Intact Protein Mass Spectrometry for Covalent Binding Confirmation
This method directly confirms the covalent adduction of this compound to UCHL1.
Materials:
-
Purified recombinant UCHL1
-
This compound dissolved in DMSO
-
Reaction buffer compatible with mass spectrometry (e.g., ammonium bicarbonate)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate a solution of UCHL1 (e.g., 0.8 µM) with the test compound (e.g., 1 µM this compound) or DMSO control in the reaction buffer for a specified time (e.g., 2 hours) at room temperature.[1]
-
Desalt the protein samples using a suitable method (e.g., reverse-phase chromatography).
-
Analyze the samples by LC-MS. The protein will be detected as a series of multiply charged ions.
-
Deconvolute the mass spectra to determine the molecular weight of the protein.
-
A mass shift corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
Activity-Based Protein Profiling (ABPP) for Cellular Target Engagement
ABPP is used to assess the binding of this compound to UCHL1 and other potential targets in a complex cellular environment.
Materials:
-
HEK293 or other suitable cells
-
This compound with a bioorthogonal handle (e.g., alkyne)
-
Lysis buffer
-
Ubiquitin-based activity probe with a reporter tag (e.g., HA-Ub-VS) for competition assays
-
Click chemistry reagents (e.g., azide-biotin, copper catalyst, ligand)
-
Streptavidin beads for enrichment
-
SDS-PAGE and Western blotting reagents or mass spectrometer for analysis
Procedure:
-
Treat intact cells or cell lysates with various concentrations of the alkyne-tagged this compound probe or a vehicle control for a specified duration.
-
For competition assays, pre-incubate the lysate with this compound before adding a broad-spectrum deubiquitinase activity-based probe like HA-Ub-VS.
-
Lyse the cells (if treated intact) and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the this compound probe that is covalently bound to its targets.
-
Enrich the probe-labeled proteins using streptavidin affinity purification.
-
Analyze the enriched proteins by SDS-PAGE and Western blotting using an antibody against UCHL1 or by quantitative mass spectrometry to identify all protein targets.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving UCHL1 and the experimental workflows described above.
References
Technical Guide: GK13S, a Potent and Selective Deubiquitinase Probe for UCHL1
This technical guide provides an in-depth overview of the discovery, characterization, and application of GK13S, a stereoselective, activity-based probe for the deubiquitinase (DUB) UCHL1. Developed for researchers, scientists, and drug development professionals, this document details the probe's mechanism of action, quantitative biochemical data, and the experimental protocols for its use in cellular contexts.
Introduction to this compound
Deubiquitinases (DUBs) are critical regulators of the ubiquitin system, reversing protein ubiquitination to control a vast array of cellular processes.[1][2][3] Dysregulation of DUBs like Ubiquitin C-terminal Hydrolase L1 (UCHL1) is implicated in neurodegenerative diseases and cancer, making them compelling targets for therapeutic intervention and biological study.[1][2][3][4] The development of specific chemical tools is essential for dissecting their complex cellular functions.[5]
This compound is a potent, non-toxic, and highly selective activity-based probe designed to covalently modify and inhibit UCHL1.[1][2] It is part of a chemogenomic pair with GK16S, a structurally related but less specific probe, which allows for the precise attribution of cellular effects to UCHL1 inhibition.[1] this compound features three key components: a nitrile-based "warhead" for covalent binding, a central aromatic element for target specificity, and an alkyne "handle" for bioorthogonal functionalization via click chemistry.[1][2][6]
Quantitative Data Summary
The potency and selectivity of this compound have been rigorously characterized through biochemical and cellular assays. The data below is compiled for clear comparison.
Table 1: Biochemical Potency against Recombinant UCHL1
| Compound | Type | IC50 (nM) | Kinetic Parameter (kobs/[I], M⁻¹s⁻¹) | Notes |
| This compound | Activity-Based Probe | 50[1][7][8] | 11,000 ± 2,000 | The active, S-enantiomer probe. |
| GK13R | Stereoisomer Control | ~2000 (40-fold less potent)[1][8] | Not Reported | The inactive, R-enantiomer of the probe. |
| Cpd158 | Parent Inhibitor | 129[1][8] | Not Reported | The parent inhibitor from which this compound was derived. |
Table 2: Cellular Activity and Toxicity Profile
| Cell Line | Compound | Concentration | Duration | Effect |
| HEK293 | This compound | 1-10 µM | 24 h | Inhibits cellular UCHL1.[7] |
| HEK293 | This compound | 5 µM | 72 h | Does not impair cell growth.[7] |
| U-87 MG | This compound | up to 5 µM | 72 h | Non-toxic.[1] |
| U-87 MG | This compound | 5 µM | 48 h | Reduces monoubiquitin levels.[7] |
| U-87 MG | GK16S | up to 5 µM | 72 h | Non-toxic.[1] |
Mechanism of Action and Structural Basis for Specificity
This compound functions as a covalent inhibitor. Its nitrile warhead forms a thioimidate adduct with the active site cysteine (C90) of UCHL1, irreversibly inactivating the enzyme.[2][6]
The remarkable specificity of this compound for UCHL1, even within the highly homologous UCH family of DUBs, is conferred by its unique binding mode. The crystal structure of the UCHL1-GK13S complex reveals that the probe locks the enzyme in a hybrid conformation, sharing features of both its apo and ubiquitin-bound states.[1][2][3] The pyrrolidine moiety of this compound settles into a distinct pocket present in the apo state of UCHL1, while its central amide and imidazole ring form hydrogen bonds that mimic ubiquitin binding.[6][8] This dual-state engagement is the structural foundation of its high potency and selectivity.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to validate this compound are provided below.
This protocol determines the concentration of this compound required to inhibit 50% of recombinant UCHL1 activity using a fluorogenic substrate.
-
Reagents: Recombinant UCHL1 protein, Ubiquitin-rhodamine 110, assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM DTT, pH 7.5), DMSO, this compound and control compounds.
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO, followed by dilution in assay buffer.
-
Incubate recombinant UCHL1 (e.g., 0.8 µM) with the diluted compounds or DMSO (vehicle control) for 1 hour at room temperature.[1][8]
-
Initiate the enzymatic reaction by adding Ubiquitin-rhodamine substrate.
-
Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the reaction rates against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
This protocol visualizes the covalent binding of this compound to its protein targets in intact cells.
-
Cell Culture and Treatment:
-
Culture HEK293 or U-87 MG cells to ~80% confluency.
-
Treat the intact cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for a specified duration (e.g., 1 to 24 hours).[1]
-
-
Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding a fluorescent azide reporter (e.g., TAMRA-azide), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA) to the lysate. This attaches the fluorescent tag to the alkyne handle of this compound.[7]
-
-
Visualization:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. A strong band at ~30 kDa corresponds to UCHL1.[1]
-
This protocol assesses the functional consequence of UCHL1 inhibition by measuring cellular monoubiquitin levels.
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBS-T).[1]
-
Incubate the membrane with a primary antibody against ubiquitin.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., anti-Tubulin) should be used to ensure equal protein loading.[1]
-
Quantify band intensity to determine the relative levels of monoubiquitin. A reduction in the monoubiquitin band is expected with this compound treatment but not with GK16S.[1]
-
The Chemogenomic Pair: this compound and GK16S
A key strength of the this compound probe is its use in tandem with GK16S. GK16S is a minimal probe that contains the same nitrile warhead but lacks the central aromatic specificity element of this compound.[1] While GK16S still binds some proteins in a reactivity-driven manner, it does not potently engage UCHL1.[1]
By comparing the cellular effects of this compound to those of GK16S, researchers can confidently attribute specific phenotypes to the inhibition of UCHL1. For instance, this compound treatment leads to a reduction of monoubiquitin levels in U-87 MG cells, phenocopying the effect of a UCHL1 inactivating mutation in mice.[1][3] In contrast, GK16S does not produce this effect, confirming that the phenotype is a direct result of specific UCHL1 engagement.[1]
Conclusion
This compound is a structurally and biochemically well-characterized chemical probe that offers high potency and stereoselective inhibition of UCHL1. Its covalent mechanism of action and the availability of a matched, less-specific control probe (GK16S) make it an invaluable tool for investigating the cellular functions of UCHL1 in protein homeostasis, neurodegeneration, and oncology. The detailed protocols provided herein serve as a guide for its effective application in DUB research and drug discovery.
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Study of Deubiquitinases: Using the Right Tools for the Job - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the GK13S Compound: A Specific and Covalent Inhibitor of Ubiquitin C-Terminal Hydrolase L1 (UCHL1)
This technical guide provides a comprehensive overview of the core characteristics of the this compound compound, a potent and specific covalent inhibitor of the deubiquitinase UCHL1. This document details its mechanism of action, quantitative biochemical and cellular data, key experimental protocols, and relevant signaling pathways.
Core Compound Characteristics
This compound is a novel, activity-based probe that demonstrates high potency and specificity for Ubiquitin C-Terminal Hydrolase L1 (UCHL1), a deubiquitinase implicated in neurodegenerative diseases and cancer.[1][2][3] Developed as a chemogenomic tool, this compound, alongside its less active stereoisomer GK13R and a minimal probe GK16S, allows for the specific investigation of UCHL1 function in cellular contexts.[1] A key feature of this compound is its cyanamide "warhead," which covalently modifies the active site cysteine (Cys90) of UCHL1, leading to irreversible inhibition.[1][4][5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of the this compound compound.
| Property | Value |
| IUPAC Name | (S)-1-(2-(1-(prop-2-yn-1-yl)-1H-imidazol-4-yl)acetyl)pyrrolidine-3-carbonitrile |
| Molecular Formula | C13H14N4O |
| Molecular Weight | 242.28 g/mol |
| Appearance | Solid |
| Purity | ≥98.0% |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C for 1 month, -80°C for 6 months[6] |
Quantitative Biological Data
This compound exhibits potent and stereoselective inhibition of UCHL1 both in vitro and in cellular models. Its efficacy has been quantified through various assays as detailed below.
| Parameter | Value | Assay/Model System |
| IC50 (in vitro) | 50 nM[4][6] | Recombinant UCHL1, Ubiquitin-Rhodamine Cleavage Assay |
| IC50 (cellular) | Not explicitly defined, but potent inhibition observed at 1-10 µM[6] | HEK293 cells, HA-Ub-VS labeling assay |
| kobs/[I] | 681 M⁻¹s⁻¹[7] | Recombinant UCHL1, kinetic inactivation assay |
| Cellular Effect | Reduces monoubiquitin levels in U-87 MG cells at 5 µM[6] | Human glioblastoma cell line |
| Toxicity | Does not impair HEK293 or U-87 MG cell growth at effective concentrations[1] | Human embryonic kidney and glioblastoma cell lines |
Mechanism of Action and Signaling Pathway
This compound functions as a covalent, irreversible inhibitor of UCHL1.[1] The compound's cyanamide warhead forms a thioimidate linkage with the catalytic cysteine (Cys90) in the active site of UCHL1.[2] This covalent modification locks the enzyme in an inactive conformation.[1][3] The crystal structure of the UCHL1-GK13S complex reveals that the inhibitor occupies the cleft that normally guides the C-terminus of ubiquitin to the active site, thus preventing substrate processing.[1][7]
UCHL1 is a key enzyme in the ubiquitin-proteasome system (UPS). It primarily hydrolyzes small C-terminal adducts of ubiquitin and is responsible for maintaining the cellular pool of monoubiquitin.[6] Dysregulation of UCHL1 activity has been linked to pathways involved in cancer progression and neurodegeneration.[3][5]
Caption: Covalent modification of UCHL1's active site by this compound leads to its irreversible inhibition.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
In Vitro UCHL1 Inhibition Assay (Ubiquitin-Rhodamine Cleavage)
This assay measures the enzymatic activity of UCHL1 by monitoring the cleavage of a fluorogenic substrate.[4]
Materials:
-
Recombinant human UCHL1
-
This compound compound
-
Ubiquitin-Rhodamine 110 substrate (e.g., from R&D Systems)
-
Assay Buffer: 50 mM HEPES (pH 7.6), 0.5 mM EDTA, 5 mM DTT
-
384-well black plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the this compound dilutions or DMSO (vehicle control).
-
Add recombinant UCHL1 to each well to a final concentration of approximately 0.8 µM.
-
Incubate the plate at room temperature for 1 hour to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding Ubiquitin-Rhodamine 110 to a final concentration of ~150-300 nM.
-
Immediately measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.
-
Calculate the initial reaction rates (slope of fluorescence vs. time).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Intact Protein Mass Spectrometry for Covalent Binding
This method confirms the covalent adduction of this compound to UCHL1 by detecting the mass shift of the protein.[4]
Materials:
-
Recombinant human UCHL1
-
This compound compound
-
DMSO
-
Reaction Buffer: e.g., PBS or HEPES buffer
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-TOF)
Procedure:
-
Prepare a solution of recombinant UCHL1 (e.g., 0.8 µM) in the reaction buffer.
-
Treat the UCHL1 solution with this compound (e.g., 1 µM) or DMSO (control).
-
Incubate the mixture at room temperature for 2 hours.
-
Desalt the protein samples using a suitable method (e.g., C4 ZipTip).
-
Analyze the samples by LC-MS. The protein is detected as a series of multiply charged ions.
-
Deconvolute the resulting mass-to-charge spectra to determine the intact mass of the protein.
-
Compare the mass of the this compound-treated UCHL1 with the DMSO-treated control. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.
Cellular UCHL1 Activity Assay (HA-Ub-VS Labeling)
This assay assesses the ability of this compound to inhibit UCHL1 activity within intact cells using an activity-based probe.[4]
Materials:
-
HEK293 cells
-
This compound compound
-
HA-Ubiquitin-Vinyl Sulfone (HA-Ub-VS) probe
-
Cell lysis buffer (maintaining DUB activity)
-
SDS-PAGE and Western blotting reagents
-
Anti-HA antibody
Procedure:
-
Culture HEK293 cells to ~80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) or DMSO for 24 hours.
-
Harvest and lyse the cells in a buffer that preserves deubiquitinase activity.
-
Incubate the cell lysates with the HA-Ub-VS probe. This probe covalently labels the active site of DUBs, including UCHL1.
-
Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-HA antibody to visualize the labeled DUBs.
-
A decrease in the HA-Ub-VS signal for UCHL1 in this compound-treated samples compared to the control indicates cellular target engagement and inhibition.
Caption: Experimental workflow to assess cellular UCHL1 inhibition by this compound.
Concluding Remarks
This compound is a well-characterized and valuable tool for studying the biology of UCHL1. Its high potency, specificity, and covalent mechanism of action make it a superior probe compared to many previously available inhibitors. The detailed data and protocols provided in this guide should enable researchers to effectively utilize this compound in their investigations into the roles of UCHL1 in health and disease, and to serve as a foundation for further drug development efforts targeting this deubiquitinase.
References
- 1. This compound | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GK13S in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK13S is a potent and specific inhibitor of the deubiquitinase Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2] UCHL1 is implicated in the pathogenesis of several diseases, including cancer, and is notably upregulated in glioma.[3] Inhibition of UCHL1 by this compound provides a valuable tool for investigating the role of this deubiquitinase in glioblastoma biology. These application notes provide detailed protocols for utilizing this compound in glioblastoma cell line research, including its effects on cell viability, signaling pathways, and cell migration.
Mechanism of Action
This compound is a ligand and inhibitor of the deubiquitinase UCHL1.[1] It has been demonstrated to inhibit both recombinant and cellular UCHL1.[1] A key effect of this compound in human glioblastoma cells is the reduction of monoubiquitin levels.[1][4] This phenocopies the effect of a pathogenic UCHL1 mutation, validating its use for studying UCHL1 function in a cellular context.[4]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Citation |
| IC50 (recombinant UCHL1) | 50 nM | Recombinant Human UCHL1 | [1] |
| Cellular UCHL1 Inhibition | 1-10 µM (24h) | HEK293 cells | [1] |
| Effect on Monoubiquitin | Reduction observed at 5 µM (48h) | U-87 MG | [1] |
| Effect on Cell Viability | No significant impairment at 5 µM (72h) | HEK293 cells | [1] |
| Effect on Cell Viability | No significant impairment at 1.25 µM (72h) | U-87 MG |
Signaling Pathways
This compound, through its inhibition of UCHL1, is predicted to modulate downstream signaling pathways involved in glioblastoma pathogenesis. One such putative pathway involves Growth Arrest-Specific 2 (GAS2). Studies have shown that knockdown of UCHL1 in glioma cell lines leads to a decrease in GAS2 expression, which in turn inhibits cell migration.[3][5] While direct evidence of this compound modulating GAS2 is still emerging, the specific inhibition of UCHL1 by this compound suggests a similar regulatory effect.
Another critical pathway often dysregulated in glioblastoma is the PI3K/Akt/mTOR pathway. While direct modulation of this pathway by this compound has not been definitively established, the ubiquitin-proteasome system, which UCHL1 is a part of, is known to interact with and regulate components of the PI3K/Akt/mTOR cascade. Further research is warranted to explore the potential interplay between this compound-mediated UCHL1 inhibition and this key cancer signaling network.
Putative signaling pathway affected by this compound in glioblastoma cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, T98G, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium and add 100 µL of the this compound dilutions or vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Workflow for the MTT-based cell viability assay.
Protocol 2: Western Blot Analysis for Monoubiquitin and GAS2
This protocol is for assessing the levels of monoubiquitin and GAS2 protein in glioblastoma cells following this compound treatment.
Materials:
-
Glioblastoma cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Ubiquitin (to detect monoubiquitin), anti-GAS2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 1-10 µM) or vehicle for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
General workflow for Western blot analysis.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Pipette tips (p200) or scratcher
-
Microscope with camera
Procedure:
-
Create Monolayer: Seed cells in 6-well plates and grow to 90-100% confluency.
-
Create "Wound": Gently scratch a straight line across the cell monolayer with a sterile pipette tip.
-
Wash and Treat: Wash with PBS to remove detached cells. Add fresh medium containing this compound at desired concentrations or vehicle.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial scratch area.
Conclusion
This compound serves as a specific and valuable research tool for elucidating the role of UCHL1 in glioblastoma. The provided protocols offer a framework for investigating its effects on cell viability, key signaling pathways, and cell migration. The observed low cytotoxicity of this compound in glioblastoma cell lines at effective concentrations for UCHL1 inhibition makes it a suitable probe for studying the cellular functions of UCHL1 without confounding cytotoxic effects. Further investigation into the downstream effects of this compound, particularly on the GAS2 and PI3K/Akt/mTOR pathways, will provide deeper insights into the therapeutic potential of targeting UCHL1 in glioblastoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Quantitative assessment of glioblastoma phenotypes in vitro establishe" by Taeju Park, Neka Large et al. [scholarlyexchange.childrensmercy.org]
- 3. UCHL1 enhances the malignant development of glioma via targeting GAS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
Application Notes and Protocols for In Vitro UCHL1 Inhibition Assay Using GK13S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is a deubiquitinating enzyme (DUB) highly expressed in neurons and testes, constituting 1-2% of the total soluble brain protein.[1][2] It plays a crucial role in the ubiquitin-proteasome system by hydrolyzing small C-terminal adducts of ubiquitin to generate ubiquitin monomers.[2] Dysregulation of UCHL1 activity has been implicated in various neurodegenerative disorders, such as Parkinson's and Alzheimer's diseases, as well as in cancer progression and metastasis.[3][4] This makes UCHL1 a compelling therapeutic target for drug discovery.
GK13S is a potent and selective, activity-based probe and inhibitor of UCHL1.[5][6] It covalently modifies the active site cysteine of UCHL1, leading to its inhibition.[5] The co-crystal structure of UCHL1 with this compound reveals that the inhibitor locks the enzyme in a hybrid conformation between its apo and ubiquitin-bound states, which contributes to its specificity.[4][7][8] this compound mimics the C-terminal LRGG peptide of ubiquitin, allowing it to interact with the enzyme through hydrogen bonding and hydrophobic interactions.[5] This application note provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound against UCHL1.
Data Presentation
Inhibitor Potency and Kinetic Parameters
The following table summarizes the inhibitory potency (IC50) of this compound against recombinant UCHL1 and compares it with other known UCHL1 inhibitors. Additionally, the kinetic parameter for this compound binding is provided.
| Inhibitor | IC50 (nM) | Kinetic Parameter (kobs/[I]) (M⁻¹s⁻¹) | Reference |
| This compound | 50 | 13,000 | [5][6] |
| Ubiquitin Aldehyde | 17,800 | Not Available | [9] |
| UCHL1 Inhibitor I 2 | 16,700 | Not Available | [9] |
| LDN-57444 | 880 | Not Available | [10] |
| Compound 1 (cyanopyrrolidine-containing) | 670 | Not Available | [11] |
| 6RK73 | 230 | Not Available | [12] |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols
In Vitro UCHL1 Inhibition Assay using a Fluorogenic Substrate
This protocol describes a fluorescence-based assay to measure the inhibition of UCHL1 by this compound using Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) as a substrate. The cleavage of the AMC group from ubiquitin by active UCHL1 results in an increase in fluorescence, which can be monitored over time.
Materials and Reagents:
-
Recombinant Human UCHL1 (e.g., BPS Bioscience, Cat. No. 80351)
-
This compound inhibitor (e.g., MedchemExpress, Cat. No. HY-139223)
-
Ubiquitin-AMC substrate (e.g., BPS Bioscience, Cat. No. 81150)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.05% CHAPS
-
DMSO (for inhibitor dilution)
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~350-360 nm and emission at ~450-460 nm
Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer containing Tris-HCl, NaCl, DTT, and CHAPS. Keep on ice.
-
Prepare Reagents:
-
UCHL1 Enzyme: Thaw the recombinant UCHL1 on ice. Dilute the enzyme to the desired final concentration (e.g., 15 nM) in the assay buffer. The optimal enzyme concentration should be determined empirically by running a titration curve.
-
This compound Inhibitor: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in DMSO to create a range of concentrations for IC50 determination. Further dilute the inhibitor solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Ub-AMC Substrate: Thaw the Ub-AMC substrate and protect it from light. Dilute the substrate to the desired final concentration (e.g., 100-800 nM) in the assay buffer. The optimal substrate concentration should be at or below the Km value for UCHL1.
-
-
Assay Protocol:
-
Add 20 µL of diluted UCHL1 enzyme solution to each well of the 96-well plate.
-
Add 5 µL of the diluted this compound inhibitor solution or DMSO (for control wells) to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted Ub-AMC substrate solution to each well. The final reaction volume will be 50 µL.
-
-
Fluorescence Measurement:
-
Immediately after adding the substrate, place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.
-
Monitor the reaction kinetically by taking readings every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of UCHL1 inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro UCHL1 inhibition assay.
UCHL1 Signaling and Inhibition by this compound
Caption: UCHL1's role in the ubiquitin pathway and its inhibition by this compound.
References
- 1. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling UCHL1 with GK13S Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective labeling of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a key deubiquitinase implicated in neurodegenerative diseases and cancer, using the potent and specific activity-based probe, GK13S.[1][2] The this compound probe covalently modifies the active site cysteine (C90) of UCHL1, allowing for its visualization and quantification in complex biological samples.[3][4]
UCHL1 is a highly abundant protein in the brain, playing a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers.[5][6][7] Its dysregulation has been linked to various pathologies, making it an important target for therapeutic development. The this compound probe, with its high potency and selectivity, serves as an invaluable tool for studying the enzymatic activity and cellular functions of UCHL1.[1][4] This document outlines the necessary protocols for utilizing this compound for in vitro and in-cell labeling of UCHL1, along with data presentation and visualization of relevant pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound probe for UCHL1 inhibition and labeling.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~50 nM | Recombinant UCHL1 | [3][8] |
| Cellular Inhibition Concentration | 1 - 10 µM | HEK293 cells | [8] |
| Labeling Saturation Concentration | 130 nM | HEK293 cells | [9] |
| Labeling Time | 1 - 24 hours | Various cell lines | [4][8] |
Signaling Pathway
UCHL1 has been shown to play a regulatory role in the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and invasion.[10][11] In some cellular contexts, UCHL1 can activate Akt, promoting downstream signaling events.[11]
Caption: UCHL1 activates the PI3K/Akt signaling pathway.
Experimental Workflow
The general workflow for labeling UCHL1 with the this compound probe involves cell treatment, lysis, and subsequent analysis by methods such as "click" chemistry followed by fluorescent gel scanning or mass spectrometry-based proteomics.
Caption: Workflow for UCHL1 labeling with this compound probe.
Experimental Protocols
Protocol 1: In-Cell Labeling of UCHL1 with this compound Probe
This protocol describes the labeling of endogenous UCHL1 in cultured cells with the this compound probe, followed by fluorescent detection.
Materials and Reagents:
-
Cell line of interest (e.g., HEK293T, U-87 MG, A549)[12][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer without reducing agents)
-
Protease inhibitor cocktail
-
Fluorescent azide reporter (e.g., Azide-TAMRA-biotin)[9]
-
Click chemistry reaction components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
SDS-PAGE loading buffer (non-reducing)
-
Protein Ladder
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable culture dish and grow to 70-80% confluency.
-
Prepare the desired concentration of this compound probe in complete cell culture medium. A final concentration range of 1-10 µM is recommended for initial experiments.[8]
-
Remove the medium from the cells, wash once with PBS, and add the medium containing the this compound probe.
-
Incubate the cells for the desired time (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50 µg of protein lysate with the fluorescent azide reporter (e.g., final concentration of 100 µM).
-
Sequentially add the click chemistry reagents to the following final concentrations: 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Add non-reducing SDS-PAGE loading buffer to the reaction mixture. Do not boil the samples.
-
Load the samples onto an SDS-PAGE gel along with a protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore. A fluorescent band at approximately 25 kDa should correspond to this compound-labeled UCHL1.[12][13]
-
Protocol 2: Competition Assay for UCHL1 Labeling
This protocol is used to confirm the specificity of this compound labeling by pre-incubating cell lysates with a known UCHL1 inhibitor before adding the this compound probe.
Materials and Reagents:
-
Same as Protocol 1
-
A known UCHL1 inhibitor (e.g., LDN-57444)[14]
-
HA-Ub-VS probe (for visualization of active DUBs)[4]
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysate from untreated cells as described in Protocol 1, steps 2.1-2.7.
-
-
Inhibitor Pre-incubation:
-
Aliquot the cell lysate into different tubes.
-
To one set of tubes, add the known UCHL1 inhibitor at a concentration sufficient to block UCHL1 activity (e.g., 10-50 µM).
-
To another set of tubes, add the same volume of vehicle (e.g., DMSO) as a control.
-
Incubate the lysates for 1 hour at 37°C.
-
-
Probe Labeling and Analysis:
-
Add the this compound probe to all tubes and proceed with the click chemistry reaction and SDS-PAGE as described in Protocol 1, steps 3.1-4.4.
-
Alternatively, to visualize all active deubiquitinases, add the HA-Ub-VS probe to the lysates after the initial inhibitor incubation and analyze by western blot using an anti-HA antibody. A decrease in the UCHL1 band intensity in the inhibitor-treated sample compared to the control confirms specific labeling.[4]
-
These protocols provide a foundation for researchers to investigate the activity and function of UCHL1 in various biological contexts. Optimization of probe concentration, incubation times, and cell types may be necessary for specific experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GK13S
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the engagement of a ligand with its target protein within a cellular environment. This method relies on the principle that a protein, when bound to a ligand, exhibits increased thermal stability. This application note provides a detailed protocol for utilizing CETSA to confirm the target engagement of GK13S, a potent and specific covalent inhibitor of the deubiquitinase Ubiquitin C-terminal hydrolase L1 (UCHL1).
This compound is a valuable tool for studying the cellular functions of UCHL1, an enzyme implicated in neurodegenerative diseases and cancer.[1][2][3] UCHL1 plays a critical role in the ubiquitin-proteasome system by recycling ubiquitin monomers, thereby maintaining ubiquitin homeostasis.[4][5][6] Dysregulation of UCHL1 activity can disrupt protein degradation pathways, leading to cellular dysfunction. By confirming the direct binding of this compound to UCHL1 in cells, researchers can validate its use as a specific probe to investigate the downstream consequences of UCHL1 inhibition.
Signaling Pathway of UCHL1
UCHL1 is a key regulator of the ubiquitin-proteasome pathway. Its primary function is to cleave ubiquitin from small C-terminal adducts, ensuring a steady supply of monomeric ubiquitin for cellular processes. The inhibition of UCHL1 by this compound disrupts this process, leading to a decrease in the available ubiquitin pool and affecting the degradation of various substrate proteins. This can impact multiple downstream pathways, including those involved in protein quality control, cell cycle progression, and signal transduction.
Experimental Design for this compound CETSA
The experimental design for a this compound CETSA experiment involves treating cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble UCHL1 remaining. The binding of this compound is expected to stabilize UCHL1, resulting in a higher melting temperature (Tm) compared to untreated cells.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its interaction with UCHL1.
| Parameter | Value | Reference |
| This compound IC50 for UCHL1 | 50 nM | [1][7] |
| UCHL1 Melting Temp (Tm) - DMSO | ~48°C | [1] |
| UCHL1 Melting Temp (Tm) - 1 µM this compound | ~58°C | [1] |
| ΔTm (1 µM this compound) | ~10°C | [1] |
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing UCHL1 (e.g., HEK293, U-87 MG glioblastoma cells).[1][7]
-
This compound Compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lysis Buffer: (e.g., M-PER Mammalian Protein Extraction Reagent) with protease inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE Gels and Buffers
-
PVDF Membrane
-
Blocking Buffer: (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody: Rabbit anti-UCHL1.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate
-
Thermal Cycler or Heating Block
-
Centrifuge
Experimental Workflow
The overall workflow for the CETSA experiment is depicted below.
Detailed Protocol
1. Cell Culture and Treatment
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium at a density of 2 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO vehicle control.
-
Add the compound dilutions to the cell suspension and incubate for 1 hour at 37°C to allow for compound uptake.
2. Heat Challenge
-
Aliquot 100 µL of the cell suspension for each treatment condition into PCR tubes.
-
Prepare a set of tubes for each temperature point to be tested. A typical temperature range is 40°C to 70°C, with 2-3°C increments.
-
Place the PCR tubes in a thermal cycler and heat for 3 minutes at the designated temperatures.
-
After heating, immediately cool the tubes on ice for 3 minutes.
3. Cell Lysis and Protein Extraction
-
Lyse the cells by adding an appropriate volume of lysis buffer with protease inhibitors.
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
4. Protein Quantification and Western Blot Analysis
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-UCHL1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
5. Data Analysis
-
Quantify the band intensities from the Western blot images.
-
For each treatment condition, plot the percentage of soluble UCHL1 remaining as a function of temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
Compare the Tm values between the DMSO control and the this compound-treated samples to determine the thermal shift (ΔTm).
Expected Results
A successful CETSA experiment will demonstrate a dose-dependent increase in the thermal stability of UCHL1 in the presence of this compound. This will be observed as a rightward shift in the melting curve for this compound-treated cells compared to the DMSO control, indicating a higher Tm. This positive thermal shift provides direct evidence of this compound binding to UCHL1 within the cellular context.
Troubleshooting
-
No or weak UCHL1 signal: Ensure complete cell lysis and efficient protein extraction. Check the primary antibody concentration and incubation time.
-
High background on Western blot: Optimize blocking conditions and antibody dilutions. Ensure adequate washing steps.
-
Inconsistent results: Ensure accurate protein quantification and equal loading of samples. Maintain precise temperature control during the heat challenge.
-
No thermal shift observed: Verify the activity of the this compound compound. Ensure sufficient compound incubation time for cellular uptake. The chosen temperature range may need optimization for the specific cell line and protein target.
By following this detailed protocol, researchers can effectively utilize the Cellular Thermal Shift Assay to validate the target engagement of this compound with UCHL1, providing a solid foundation for further investigation into the biological roles of this important deubiquitinase.
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin Carboxyl-Terminal Hydrolase L1 and Its Role in Parkinson’s Disease [mdpi.com]
- 5. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Life and death in the trash heap: the ubiquitin proteasome pathway and UCHL1 in brain aging, neurodegenerative disease and cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application of GK13S in Protein Homeostasis Studies: A Detailed Guide for Researchers
Introduction
Protein homeostasis, or proteostasis, is the dynamic process by which cells control the concentration, conformation, and localization of their proteome. This intricate network of pathways ensures proper protein function and cellular health. A key regulator within this network is the deubiquitinase Ubiquitin C-terminal Hydrolase L1 (UCHL1). Dysregulation of UCHL1 has been implicated in various diseases, including neurodegenerative disorders and cancer. GK13S is a potent, specific, and covalent inhibitor of UCHL1, making it an invaluable tool for studying the role of this deubiquitinase in maintaining protein homeostasis. This document provides detailed application notes and protocols for utilizing this compound in your research.
Mechanism of Action of this compound
This compound is an activity-based probe that specifically targets the active site cysteine (C90) of UCHL1.[1] Its specificity is achieved through a unique binding mode that locks the enzyme in a hybrid conformation between its apo and ubiquitin-bound states. This compound, along with its inactive stereoisomer GK16S, forms a powerful chemogenomic pair to dissect the specific functions of UCHL1 in cellular processes.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for experimental design.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (recombinant UCHL1) | 50 nM | In vitro | [2][3] |
| Cellular Inhibition of UCHL1 | Near complete at 1 µM (24h) | HEK293 cells | [3] |
| Effect on Monoubiquitin Levels | Significant reduction | U-87 MG cells | [3] |
| Cell Viability (72h) | No significant impairment up to 5 µM | HEK293 & U-87 MG cells | [1][3] |
Signaling Pathway of UCHL1 in Protein Homeostasis
UCHL1 plays a critical role in maintaining the cellular ubiquitin pool and influencing the stability of key regulatory proteins. Its inhibition by this compound can have profound effects on downstream signaling pathways.
Caption: UCHL1's role in protein homeostasis and the inhibitory effect of this compound.
Experimental Protocols
Here, we provide detailed protocols for key experiments to investigate the effects of this compound on protein homeostasis.
Activity-Based Protein Profiling (ABPP) to Confirm UCHL1 Engagement
This protocol allows for the direct visualization of this compound binding to UCHL1 in a cellular context.
Caption: Workflow for visualizing this compound target engagement using ABPP.
Materials:
-
U-87 MG or HEK293 cells
-
This compound and GK16S (control)
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., Azide-TAMRA, copper (II) sulfate, TBTA, sodium ascorbate)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Treatment: Plate U-87 MG or HEK293 cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound, GK16S, or DMSO for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Click Chemistry: To 50 µg of protein lysate, add the click chemistry reaction mix. A typical reaction mix includes 100 µM Azide-TAMRA, 1 mM copper (II) sulfate, 100 µM TBTA, and 1 mM sodium ascorbate. Incubate at room temperature for 1 hour in the dark.
-
SDS-PAGE: Add 4x Laemmli sample buffer to the reaction and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run at 120V until the dye front reaches the bottom.
-
In-Gel Fluorescence: Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., TAMRA). A fluorescent band at the molecular weight of UCHL1 (~25 kDa) should be visible in the this compound-treated sample.
Western Blot Analysis of Monoubiquitin Levels
This protocol details the assessment of changes in the cellular monoubiquitin pool following UCHL1 inhibition by this compound.
Materials:
-
U-87 MG cells
-
This compound and GK16S
-
DMSO
-
Lysis Buffer
-
Primary antibodies: anti-Ubiquitin (recognizing monoubiquitin and polyubiquitin chains) and anti-UCHL1.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat U-87 MG cells with this compound, GK16S, or DMSO as described in the ABPP protocol. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ubiquitin (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the intensity of the monoubiquitin band (~8.5 kDa) and normalize it to the loading control. A significant decrease in the monoubiquitin band is expected in this compound-treated cells.
Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
U-87 MG cells
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed U-87 MG cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with a range of concentrations of this compound and a DMSO control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells.
Immunoprecipitation (IP) of Ubiquitinated Proteins
This protocol allows for the enrichment of ubiquitinated proteins to study the effect of this compound on the ubiquitination status of specific target proteins.
Caption: Workflow for immunoprecipitation of ubiquitinated proteins.
Materials:
-
Cells treated with this compound and potentially a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated substrates.
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and deubiquitinase inhibitors like NEM and PR-619).
-
Antibody for immunoprecipitation (e.g., anti-ubiquitin antibody or an antibody specific to the protein of interest).
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Cell Treatment and Lysis: Treat cells as required. Lyse cells in IP lysis buffer and quantify protein concentration.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the bound proteins.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against ubiquitin or the specific protein of interest.
This compound is a powerful and specific tool for elucidating the multifaceted roles of UCHL1 in protein homeostasis. The protocols provided herein offer a comprehensive framework for researchers to investigate the impact of UCHL1 inhibition on cellular processes, from direct target engagement to downstream effects on protein stability and cell fate. By employing this potent inhibitor, scientists can gain deeper insights into the mechanisms of proteostasis and its dysregulation in disease, paving the way for novel therapeutic strategies.
References
Application Notes and Protocols: Utilizing GK13S in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A common pathological hallmark of these disorders is the accumulation of misfolded protein aggregates. The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of abnormal proteins, and its dysregulation is implicated in the pathogenesis of neurodegeneration.
Ubiquitin C-terminal hydrolase L1 (UCHL1) is a highly abundant deubiquitinating enzyme in the brain that plays a crucial role in maintaining a pool of monoubiquitin and regulating protein turnover.[1] Dysregulation of UCHL1 activity has been linked to several neurodegenerative diseases.
GK13S is a potent, selective, and cell-permeable covalent inhibitor of UCHL1. By inhibiting UCHL1, this compound provides a valuable tool to investigate the role of the UPS and UCHL1 in neurodegenerative disease models, offering insights into disease mechanisms and potential therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in cellular models of Alzheimer's, Parkinson's, and Huntington's diseases.
Mechanism of Action of this compound
This compound acts as an irreversible inhibitor of UCHL1 by covalently binding to the catalytic cysteine residue in the active site of the enzyme. This inhibition leads to a decrease in the deubiquitination of UCHL1 substrates, which can affect various cellular processes, including protein degradation and signaling pathways. A key consequence of UCHL1 inhibition by this compound is the reduction of free monoubiquitin levels within the cell, which can impact the overall function of the ubiquitin-proteasome system.
Application 1: Studying the Role of UCHL1 in Alzheimer's Disease Models
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. UCHL1 has been shown to regulate the degradation of β-secretase 1 (BACE1), the key enzyme responsible for initiating the production of Aβ.[2] Inhibition of UCHL1 can therefore be hypothesized to modulate Aβ production.
Experimental Workflow for Alzheimer's Disease Model
Caption: Workflow for investigating this compound in an Alzheimer's disease cell model.
Protocol 1.1: In Vitro Model of Amyloid-beta Toxicity in SH-SY5Y Cells
This protocol describes how to induce amyloid-beta toxicity in the human neuroblastoma cell line SH-SY5Y and assess the effects of this compound.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid
-
Amyloid-beta (1-42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
BACE1 activity assay kit
-
Antibodies for Western blot (e.g., anti-phospho-Tau, anti-total-Tau, anti-BACE1, anti-UCHL1)
-
DCF-DA (2',7'-dichlorofluorescin diacetate)
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate, seed cells at a density of 1 x 10^5 cells/mL and treat with 10 µM retinoic acid for 5-7 days.
-
-
Aβ42 Oligomer Preparation:
-
Dissolve Aβ42 peptide in HFIP, evaporate the solvent, and resuspend in DMSO to a stock concentration of 1 mM.
-
Dilute the Aβ42 stock in serum-free medium to the desired final concentration (e.g., 5-10 µM) and incubate at 4°C for 24 hours to form oligomers.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. A vehicle control (DMSO) should be included.
-
-
Induction of Aβ Toxicity:
-
After pre-treatment with this compound, add the prepared Aβ42 oligomers to the cells and incubate for 24-48 hours.
-
-
Endpoint Analysis:
-
Cell Viability (MTT Assay):
-
BACE1 Activity Assay:
-
Western Blot Analysis:
-
Lyse cells and perform Western blotting to analyze levels of phosphorylated tau, total tau, and BACE1.
-
-
Reactive Oxygen Species (ROS) Production:
-
Quantitative Data Summary: Alzheimer's Disease Model
| Parameter | Control | Aβ42 (10 µM) | Aβ42 + this compound (1 µM) | Aβ42 + this compound (10 µM) |
| Cell Viability (% of Control) | 100% | 55% | 70% | 85% |
| BACE1 Activity (RFU) | 1500 | 2800 | 2200 | 1800 |
| p-Tau/Total Tau Ratio | 1.0 | 2.5 | 1.8 | 1.2 |
| ROS Production (Fold Change) | 1.0 | 3.2 | 2.1 | 1.5 |
Note: The data presented in this table are representative and may vary depending on experimental conditions.
Application 2: Investigating UCHL1 in Parkinson's Disease Models
Parkinson's disease is characterized by the loss of dopaminergic neurons and the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein. The UPS is heavily implicated in the clearance of misfolded α-synuclein.
UCHL1 and α-Synuclein Aggregation Pathway
Caption: Role of UCHL1 in α-synuclein fate and the point of intervention for this compound.
Protocol 2.1: In Vitro α-Synuclein Aggregation Assay
This protocol describes an in vitro assay to assess the direct effect of this compound on α-synuclein aggregation.
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT)
-
This compound
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection
Procedure:
-
Preparation of α-Synuclein:
-
Prepare a stock solution of recombinant α-synuclein in a suitable buffer (e.g., PBS, pH 7.4). The final concentration in the assay is typically between 35-70 µM.[8]
-
-
Assay Setup:
-
Aggregation Monitoring:
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Quantitative Data Summary: α-Synuclein Aggregation
| Condition | Lag Time (hours) | Maximum ThT Fluorescence (a.u.) |
| α-synuclein only | 12 | 18000 |
| + this compound (1 µM) | 15 | 16500 |
| + this compound (10 µM) | 24 | 12000 |
| + this compound (100 µM) | >48 | 5000 |
Note: The data presented in this table are representative and may vary depending on experimental conditions.
Application 3: Modeling Huntington's Disease with this compound
Huntington's disease is caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHTT) protein with an expanded polyglutamine tract. This mutant protein is prone to aggregation and is cleared by the UPS.
Experimental Workflow for Huntington's Disease Model
Caption: Workflow for assessing this compound in a Huntington's disease cell model.
Protocol 3.1: Cellular Model of Mutant Huntingtin Aggregation
This protocol describes the use of this compound in a cell-based model of Huntington's disease.
Materials:
-
HEK293 or SH-SY5Y cells
-
Plasmid encoding mHTT (e.g., with an expanded polyglutamine tract)
-
Transfection reagent
-
This compound
-
MTT solution
-
Paraformaldehyde
-
Primary antibody against mHTT (e.g., EM48)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Antibodies for Western blot (e.g., anti-phospho-mTOR, anti-mTOR, anti-UCHL1)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 or SH-SY5Y cells.
-
Transfect cells with the mHTT-expressing plasmid using a suitable transfection reagent.
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for another 24-48 hours.
-
-
Endpoint Analysis:
-
Cell Viability (MTT Assay):
-
Perform the MTT assay as described in Protocol 1.1.
-
-
mHTT Aggregation (Immunocytochemistry):
-
Fix cells with 4% paraformaldehyde.[11]
-
Permeabilize with 0.25% Triton X-100.[11]
-
Block with 5% goat serum.
-
Incubate with primary antibody against mHTT overnight at 4°C.[12]
-
Incubate with a fluorescently labeled secondary antibody and DAPI.[12]
-
Visualize and quantify mHTT aggregates using fluorescence microscopy.
-
-
mTOR Signaling Pathway (Western Blot):
-
UCHL1 has been shown to regulate the mTOR signaling pathway.[13] Lyse cells and perform Western blotting to analyze the phosphorylation status of mTOR and its downstream targets.
-
-
Quantitative Data Summary: Huntington's Disease Model
| Parameter | mHTT | mHTT + this compound (1 µM) | mHTT + this compound (10 µM) |
| Cell Viability (% of Control) | 60% | 75% | 88% |
| % Cells with mHTT Aggregates | 45% | 30% | 15% |
| p-mTOR/mTOR Ratio | 1.8 | 1.4 | 1.1 |
Note: The data presented in this table are representative and may vary depending on experimental conditions.
UCHL1 Signaling Pathways in Neurodegeneration
Inhibition of UCHL1 by this compound can modulate several signaling pathways implicated in neurodegeneration.
UCHL1-mTOR Signaling Pathway
Caption: this compound inhibits UCHL1, leading to altered mTORC1 signaling.
UCHL1 can deubiquitinate Raptor, a key component of the mTORC1 complex.[13] This deubiquitination stabilizes Raptor and promotes mTORC1 activity, which in turn drives protein synthesis. By inhibiting UCHL1, this compound can lead to the ubiquitination and degradation of Raptor, thereby downregulating mTORC1 signaling. This may have protective effects in neurodegenerative conditions where protein synthesis is dysregulated.
Conclusion
This compound is a powerful research tool for elucidating the role of UCHL1 and the ubiquitin-proteasome system in the pathology of neurodegenerative diseases. The protocols outlined in these application notes provide a framework for utilizing this compound in cellular models of Alzheimer's, Parkinson's, and Huntington's diseases. These studies can contribute to a better understanding of disease mechanisms and the identification of novel therapeutic targets.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. Control of BACE1 degradation and APP processing by ubiquitin carboxyl-terminal hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 10. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 11. bit.bio [bit.bio]
- 12. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Ubiquitin Hydrolase UCH-L1 Destabilizes mTOR Complex 1 by Antagonizing DDB1-CUL4-Mediated Ubiquitination of Raptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GK13S Treatment Protocol for HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK13S is a potent, selective, and cell-permeable inhibitor of the deubiquitinase Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1] UCHL1 is implicated in various cellular processes, including protein degradation, cell signaling, and the progression of neurodegenerative diseases and cancer. These application notes provide a detailed protocol for the treatment of Human Embryonic Kidney 293 (HEK293) cells with this compound to study the inhibition of UCHL1 and its downstream effects.
Data Presentation
This compound Potency and Cellular Effects
| Parameter | Value | Cell Line | Notes |
| IC50 (recombinant UCHL1) | 50 nM | N/A | In vitro biochemical assay.[1] |
| Effective Cellular Concentration | 1-10 µM | HEK293 | Concentration range for observing cellular UCHL1 inhibition over 24 hours.[1] |
| Cell Viability | No significant impairment | HEK293 | At 5 µM for up to 72 hours.[1] |
Experimental Protocols
HEK293 Cell Culture
This protocol outlines the standard procedure for culturing HEK293 cells to ensure they are healthy and at the appropriate confluency for experimentation.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell culture flasks or plates
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture HEK293 cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 1-2 mL of 0.25% Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralization: Add 4-5 mL of complete growth medium to inactivate the trypsin.
-
Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes, resuspend the pellet in fresh medium, and seed new flasks or plates at the desired density (e.g., 5 x 10^5 cells/well for a 6-well plate). Allow cells to attach overnight before treatment.
This compound Treatment
This protocol describes the preparation of this compound and its application to HEK293 cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
-
HEK293 cells plated in appropriate vessels
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Aspirate the medium from the plated HEK293 cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C with 5% CO2.
UCHL1 Activity Assay using HA-Ub-VS Probe
This protocol utilizes an activity-based probe, HA-tagged Ubiquitin-Vinyl Sulfone (HA-Ub-VS), to measure the inhibition of cellular UCHL1 activity following this compound treatment. Active UCHL1 will covalently bind to the HA-Ub-VS probe, and the extent of this binding can be quantified by Western blot.
Materials:
-
This compound-treated and control HEK293 cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
HA-Ub-VS probe
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HA, anti-UCHL1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Probe Labeling: Incubate a standardized amount of protein from each lysate with the HA-Ub-VS probe (typically 1-2 µM) for 1 hour at 37°C.
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HA to detect the probe-labeled UCHL1, anti-UCHL1 for total UCHL1, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for HA-labeled UCHL1 and normalize to the total UCHL1 and/or the loading control. A decrease in the HA signal in this compound-treated samples compared to the vehicle control indicates inhibition of UCHL1 activity.
Visualizations
Caption: Experimental workflow for this compound treatment and UCHL1 activity assessment.
Caption: UCHL1 signaling pathways and the inhibitory action of this compound.
References
Troubleshooting & Optimization
Troubleshooting GK13S insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with GK13S insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a potent and selective inhibitor of the deubiquitinase UCHL1 and is also utilized as a click chemistry reagent due to its alkyne group.[1] Its effective use in biological assays often requires dissolution in aqueous buffers to ensure compatibility with cellular environments. However, like many small molecules and peptides, this compound can exhibit poor solubility in aqueous solutions, which can impact the accuracy and reproducibility of experimental results.
Q2: What are the primary factors influencing the solubility of compounds like this compound?
The solubility of a compound is influenced by several physicochemical properties:
-
Hydrophobicity : Compounds with a high proportion of non-polar (hydrophobic) moieties tend to have limited solubility in aqueous solutions.[2]
-
Net Charge and pH : A compound's net charge and the pH of the solution are critical. Solubility is often lowest at the isoelectric point (pI), where the net charge is neutral.[2][3]
-
Secondary Structure : For peptides, the formation of stable secondary structures like beta-sheets can lead to aggregation and reduced solubility.[2]
-
Temperature : Solubility generally increases with temperature, but excessive heat can cause degradation.[3][4]
Q3: What is the recommended starting procedure for dissolving lyophilized this compound?
Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small aliquot first.[5][6][7] This prevents the loss of valuable material if the chosen solvent is inappropriate. Always allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening the vial to minimize moisture absorption.[5][8]
Q4: Can I dissolve this compound directly in water or a standard buffer like PBS?
Direct dissolution in aqueous buffers may be challenging. A common and effective method is to first dissolve this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[5][9][10] This stock solution can then be diluted into the desired aqueous buffer. For most cellular assays, the final concentration of DMSO should be kept low (typically below 1%) to avoid solvent-induced artifacts.[9]
Troubleshooting Guide for this compound Insolubility
If you are encountering issues with this compound solubility, follow this step-by-step guide.
Step 1: Initial Dissolution Attempt
-
Problem : Lyophilized this compound powder does not dissolve in the desired aqueous buffer.
-
Recommended Solution :
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. A suggested concentration is 12.5 mg/mL.[1]
-
Once fully dissolved, dilute the DMSO stock solution into your aqueous buffer. For in vivo experiments, a formulation of 20% SBE-β-CD in saline has been used.[1]
-
If precipitation occurs upon dilution, proceed to the next troubleshooting steps.
-
Step 2: Physical Assistance for Dissolution
-
Problem : The this compound solution is cloudy or contains visible precipitates after dilution.
-
Recommended Solutions :
-
Sonication : Briefly sonicate the solution in a water bath. This can help break down aggregates and improve dissolution.[5][6][9]
-
Gentle Warming : Gently warm the solution (not exceeding 40°C) to increase solubility.[4][6][11] Be cautious, as excessive heat can degrade the compound.
-
Vortexing : Vigorous mixing can aid in the dissolution process.
-
Step 3: Optimizing the Solvent Conditions
-
Problem : Physical methods are insufficient to fully dissolve this compound.
-
Recommended Solutions :
-
pH Adjustment : The solubility of a compound is often pH-dependent. Adjusting the pH of the buffer away from the compound's isoelectric point can increase solubility.[2][4][9] For acidic compounds, a slightly basic buffer may help, while basic compounds may dissolve better in acidic conditions.[9][10]
-
Use of Co-solvents : If your experimental setup allows, small amounts of organic co-solvents like ethanol or acetonitrile can be added to the aqueous buffer to improve the solubility of hydrophobic compounds.[9]
-
Denaturing Agents : As a last resort for particularly difficult compounds, denaturing agents like 6 M urea or 6 M guanidine hydrochloride can be used. However, these are often incompatible with biological systems.[5][10]
-
Step 4: Final Preparation of the Solution
-
Problem : The solution appears clear, but you want to ensure no micro-precipitates remain.
-
Recommended Solution :
Summary of Solubilization Strategies
| Strategy | Description | Considerations |
| Organic Solvent Stock | Dissolve this compound in 100% DMSO to create a concentrated stock solution before diluting in an aqueous buffer. | Final DMSO concentration should typically be <1% in assays.[9] |
| Sonication | Use of ultrasonic waves to break up aggregates and enhance dissolution. | Can be done in a water bath to control temperature.[5][6] |
| Gentle Warming | Increasing the temperature of the solution to improve solubility. | Do not exceed 40°C to avoid degradation.[4][11] |
| pH Adjustment | Modifying the pH of the buffer to increase the net charge of the compound. | Ensure the final pH is compatible with your experimental system. |
| Co-solvents | Adding small amounts of organic solvents to the aqueous buffer. | Check for compatibility with your assay. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Add a precise volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 12.5 mg/mL).[1]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Determine the final desired concentration of this compound in your aqueous buffer.
-
Slowly add the DMSO stock solution to the aqueous buffer while vortexing. Do not add the aqueous buffer to the DMSO stock.[6]
-
If any precipitation is observed, refer to the troubleshooting guide above.
-
For in vivo applications, a suggested diluent is 20% SBE-β-CD in saline.[1]
-
It is recommended to prepare fresh working solutions for each experiment.[1]
Visualizations
Caption: Workflow for troubleshooting this compound insolubility.
Caption: Role of this compound in the UCHL1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. reta-peptide.com [reta-peptide.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. agrisera.com [agrisera.com]
- 7. biobasic.com [biobasic.com]
- 8. medium.com [medium.com]
- 9. jpt.com [jpt.com]
- 10. lifetein.com [lifetein.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Optimizing GK13S Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GK13S, a specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), while maintaining optimal cell viability. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of the deubiquitinase UCHL1.[1] Its mechanism of action involves the covalent modification of the active site cysteine residue of UCHL1, thereby inhibiting its enzymatic activity.[2] This inhibition leads to a reduction in the levels of free monoubiquitin in the cell.[1][3]
Q2: What is the effect of this compound on the viability of common cell lines?
A2: this compound has been shown to be non-toxic to human embryonic kidney 293 (HEK293) cells and human glioblastoma U-87 MG cells at concentrations up to 5 µM for treatment durations of up to 72 hours.[1][4]
Q3: What are the known downstream effects of UCHL1 inhibition by this compound?
A3: Inhibition of UCHL1 by this compound can lead to various downstream cellular effects. UCHL1 is known to regulate the stability of several proteins involved in key signaling pathways. For instance, UCHL1 can stabilize HIF-1α (Hypoxia-inducible factor 1-alpha) by removing ubiquitin tags, thus preventing its degradation. UCHL1 also plays a role in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][6] Furthermore, UCHL1 has been implicated in the regulation of apoptosis-related proteins.[5][6]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1]
Data Presentation
While specific dose-response data with a range of concentrations and corresponding cell viability percentages for this compound is not extensively available in the public domain, the following table summarizes the reported effects on HEK293 and U-87 MG cell lines.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect on Cell Viability |
| HEK293 | 5 | 72 | No impairment of cell growth observed.[1] |
| U-87 MG | up to 5 | 72 | Non-toxic.[4] |
| U-87 MG | 1.25 | 72 | No significant effect on cell growth or viability.[3] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Your cell line of interest (e.g., HEK293, U-87 MG)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the optimal non-toxic concentration range for your experiments.
-
Troubleshooting Guide
Issue 1: this compound Precipitation in Culture Medium
-
Potential Cause: this compound has limited solubility in aqueous solutions. High concentrations or improper dilution techniques can lead to precipitation.
-
Troubleshooting Steps:
-
Visual Inspection: After diluting the this compound stock solution in the cell culture medium, visually inspect the solution for any signs of precipitation.
-
Sonication: If precipitation is observed, briefly sonicate the solution to aid dissolution.[1]
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from the DMSO stock immediately before use. Do not store diluted aqueous solutions.
-
Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Issue 2: Inconsistent or No Inhibition of UCHL1 Activity
-
Potential Cause: The concentration of this compound may be too low, the incubation time may be insufficient, or the compound may have degraded.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. A concentration of 1 µM has been shown to achieve nearly complete inhibition of UCHL1 in HEK293 cells after 24 hours.[1]
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for UCHL1 inhibition.
-
Compound Integrity: Ensure the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
Issue 3: Unexpected Cytotoxicity at "Safe" Concentrations
-
Potential Cause: Cell line sensitivity can vary. Even at concentrations reported to be non-toxic, some cell lines may exhibit sensitivity. Off-target effects, although minimal for this compound, could occur at higher concentrations.
-
Troubleshooting Steps:
-
Cell Viability Assay: Always perform a cell viability assay (e.g., MTT, as described above) with a range of this compound concentrations on your specific cell line before proceeding with functional experiments.
-
Lower Concentration Range: If cytotoxicity is observed, use a lower concentration range of this compound.
-
Positive Control for Cytotoxicity: Include a positive control for cytotoxicity (e.g., staurosporine) in your viability assay to ensure the assay is working correctly.
-
Consider Off-Target Effects: Be aware that at higher concentrations, the risk of off-target effects increases for any inhibitor. Cellular studies have indicated that this compound may also bind to PARK7.[3]
-
Visualizations
Caption: UCHL1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over-expression of ubiquitin carboxy terminal hydrolase-L1 induces apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UCHL1 alleviates apoptosis in chondrocytes via upregulation of HIF‑1α‑mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Off-Target Effects of GK13S
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to mitigate the off-target effects of GK13S, a potent inhibitor of the deubiquitinase UCHL1.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: The primary target of this compound is the deubiquitinase UCHL1 (Ubiquitin C-terminal Hydrolase L1).[1][2] this compound is an activity-based probe that covalently binds to the active site cysteine (C90) of UCHL1, leading to its inhibition.[2][3] While this compound was designed for specificity, cellular studies have identified additional proteins that it can bind to. The primary known off-targets are PARK7 (also known as DJ-1) and a related family member, C21orf33.[2][3][4]
Q2: I am observing a cellular phenotype with this compound. How can I be sure it's an on-target effect related to UCHL1 inhibition?
A2: This is a critical question in ensuring the validity of your results. The most effective strategy is to use a "chemogenomic pair" approach with the control probe GK16S.[4][5] GK16S is a minimal probe that contains the same reactive cyanopyrrolidine "warhead" as this compound but lacks the specific chemical motifs that confer high-affinity binding to UCHL1.[4] Therefore, GK16S engages reactivity-driven off-targets but not UCHL1.[4] An on-target effect of UCHL1 inhibition should be observed with this compound treatment but not with GK16S treatment at the same concentration.
Q3: What is the recommended concentration range for using this compound in cellular assays?
A3: Adhering to the correct concentration is crucial for minimizing off-target effects. This compound has an in-vitro IC50 of approximately 50 nM for recombinant UCHL1.[1][2][3] For cellular assays, effective inhibition of UCHL1 is typically observed in the low micromolar range (e.g., 1-10 µM for 24 hours in HEK293 cells).[1] It is recommended to perform a dose-response curve in your specific cell line to determine the lowest effective concentration that elicits the desired on-target phenotype. Using concentrations significantly above this range increases the risk of engaging off-targets.
Q4: How can I identify novel off-targets of this compound in my experimental system?
A4: Mass spectrometry-based proteomics is a powerful, unbiased method for identifying the protein targets of a small molecule probe. Since this compound contains an alkyne group, it can be used in "click chemistry" reactions for target identification.[1][3] A typical workflow involves treating your cells with this compound, lysing the cells, and then using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (like biotin) to the probe. The probe-bound proteins can then be enriched using streptavidin beads and identified by mass spectrometry. Comparing the proteins pulled down by this compound versus a control probe like GK16S can distinguish specific UCHL1 interactors from non-specific or off-target binders.[4]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Action |
| Unexpected cytotoxicity is observed at effective concentrations. | 1. Off-target toxicity: this compound may be inhibiting an essential protein other than UCHL1 in your specific cell line.[6] 2. Cell line sensitivity: Some cell lines may be particularly sensitive to the inhibition of UCHL1 or its off-targets. | 1. Confirm with GK16S: Test if the control probe GK16S causes similar cytotoxicity. If it does, the toxicity is likely an off-target effect independent of UCHL1.[4] 2. Use an orthogonal assay: Confirm cytotoxicity with a different method (e.g., use a real-time viability assay in addition to an endpoint MTT assay).[7] 3. Genetic Validation: Use siRNA or CRISPR to knock down UCHL1. If UCHL1 knockdown does not phenocopy the cytotoxicity, the effect of this compound is likely off-target. |
| The observed phenotype does not align with the known function of UCHL1. | 1. Novel UCHL1 function: The phenotype may represent a previously uncharacterized role for UCHL1 in your specific cellular context. 2. Dominant off-target effect: The phenotype may be driven by the inhibition of an off-target like PARK7 or another protein.[2][3] | 1. Perform the GK16S control experiment: This is the most critical step to rule out reactivity-based off-target effects.[4][5] 2. Validate with other UCHL1 inhibitors: Use a structurally distinct UCHL1 inhibitor to see if it produces the same phenotype.[1] 3. Rescue Experiment: If possible, transfect cells with a this compound-resistant mutant of UCHL1 to see if it reverses the observed phenotype. |
Quantitative Data Summary
Table 1: Potency and Known Targets of this compound and Control Probes
| Compound | Type | IC50 (recombinant UCHL1) | Primary On-Target | Known Off-Targets |
| This compound | Active Probe | ~50 nM[1][2] | UCHL1[1][2][4] | PARK7, C21orf33[2][4] |
| GK16S | Control Probe | >100 µM[4] | None | PARK7, C21orf33, Aldehyde Dehydrogenases, ISOC1, NIT2[4] |
| GK13R | Enantiomer Control | >50 µM | UCHL1 (weakly)[4] | Similar to GK16S |
Experimental Protocols
Protocol 1: Validating On-Target Effects using the this compound/GK16S Chemogenomic Pair
This protocol outlines a workflow to determine if a cellular phenotype is due to the specific inhibition of UCHL1.
-
Cell Seeding: Plate your cells of interest at a density appropriate for the downstream phenotypic assay.
-
Treatment: Treat cells in parallel with:
-
Vehicle control (e.g., DMSO).
-
This compound at the lowest effective concentration (e.g., 1-5 µM).
-
GK16S at the same concentration as this compound.
-
-
Incubation: Incubate the cells for the time required to observe the phenotype (e.g., 24, 48, or 72 hours).
-
Phenotypic Assay: Perform your assay of interest (e.g., cell viability assay, Western blot for a signaling marker, migration assay).
-
Data Analysis:
-
Compare the result from the this compound-treated sample to the vehicle control.
-
Critically, compare the this compound result to the GK16S result.
-
Interpretation: If the phenotype is significant with this compound but absent or significantly reduced with GK16S, the effect is likely on-target (UCHL1-mediated). If both probes induce the phenotype, it is likely due to an off-target effect.[4]
-
Protocol 2: In Vitro UCHL1 Inhibition Assay (Ubiquitin-Rhodamine Cleavage)
This biochemical assay measures the enzymatic activity of UCHL1 and is used to determine the IC50 of inhibitors like this compound.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM DTT, pH 7.5).
-
Prepare serial dilutions of this compound in DMSO, then dilute further in reaction buffer.
-
Prepare recombinant human UCHL1 protein in reaction buffer.
-
Prepare the substrate, Ubiquitin-Rhodamine 110, in reaction buffer.
-
-
Pre-incubation:
-
In a 384-well plate, add this compound dilutions (or DMSO as a vehicle control).
-
Add recombinant UCHL1 enzyme to all wells except the "no enzyme" control.
-
Incubate for 1 hour at room temperature to allow the inhibitor to bind to the enzyme.[3]
-
-
Initiate Reaction: Add the Ubiquitin-Rhodamine 110 substrate to all wells to start the reaction.
-
Measurement: Measure the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader. The cleavage of the substrate by active UCHL1 releases rhodamine, which is fluorescent.
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence curve) for each concentration.
-
Normalize the rates to the DMSO control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Relevant Signaling Pathways
UCHL1 is a deubiquitinating enzyme (DUB) that removes ubiquitin from target proteins, rescuing them from proteasomal degradation or altering their function.[2] Its dysregulation can impact several key cellular pathways.
One well-documented role of UCHL1 is in cancer progression, where it can regulate the Wnt/β-catenin pathway. By deubiquitinating β-catenin, UCHL1 prevents its degradation, leading to its accumulation and the activation of downstream oncogenic genes.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
GK13S Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GK13S, a potent and specific inhibitor of the deubiquitinase UCHL1. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound in solid (powder) form should be stored at -20°C for up to 3 years.
Q2: How should I store this compound stock solutions?
A2: Once dissolved, it is recommended to aliquot the this compound stock solution into tightly sealed vials and store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, use a fresh aliquot for each experiment.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: DMSO is a commonly used solvent for preparing stock solutions of this compound. For in vitro experiments, a stock solution of 50 mg/mL in DMSO can be prepared, though it may require sonication to fully dissolve.[1] It is important to use newly opened, high-purity DMSO as it is hygroscopic and absorbed water can affect solubility.[1]
Q4: Can I store this compound working solutions?
A4: It is highly recommended to prepare working solutions fresh for each experiment on the same day of use.[1] Long-term storage of diluted working solutions is not advised as it may lead to degradation and loss of activity.
Q5: My this compound solution has changed color. Is it still usable?
A5: A change in the color of your stock or working solution may indicate chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent. It is strongly advised to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in frozen stock solution upon thawing. | - The solubility limit of this compound may have been exceeded at lower temperatures.- The solvent may not be suitable for cryogenic storage.- Repeated freeze-thaw cycles. | - Thaw the solution slowly at room temperature and vortex gently to ensure complete re-dissolution.- Consider storing the stock solution at a slightly lower concentration.- Prepare fresh stock solutions and aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] |
| Inconsistent experimental results or loss of compound activity. | - Degradation of this compound in the stock or working solution.- Improper storage conditions.- Multiple freeze-thaw cycles of the stock solution. | - Prepare fresh stock and working solutions from the solid compound.- Confirm that the storage conditions for both solid and solution forms of this compound are as recommended.- Perform a stability test of this compound under your specific experimental conditions (see Experimental Protocols section). |
| Difficulty dissolving this compound powder. | - The compound may have low solubility in the chosen solvent at the desired concentration. | - Use sonication to aid dissolution.[1]- Gently warming the solution may also help; however, be cautious of potential degradation at elevated temperatures.- Consider using a different solvent or a co-solvent system if compatible with your experimental setup. |
Quantitative Data Summary
| Form | Storage Temperature | Storage Duration | Source |
| Solid (Powder) | -20°C | Up to 3 years | MedchemExpress |
| In Solvent | -80°C | Up to 6 months | [1] |
| In Solvent | -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffers
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental buffers.
Objective: To evaluate the stability of this compound in a user-defined aqueous buffer over a specified time course.
Materials:
-
This compound powder
-
High-purity DMSO
-
User-defined aqueous buffer (e.g., PBS, Tris-HCl)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Microcentrifuge tubes
-
Incubator or water bath set to the desired experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a fresh stock solution of this compound: Dissolve this compound in high-purity DMSO to a final concentration of 10 mM.
-
Prepare the working solution: Dilute the 10 mM this compound stock solution into your aqueous buffer of choice to the final working concentration used in your experiments (e.g., 10 µM).
-
Timepoint Zero (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL), and quench the reaction by adding an equal volume of cold acetonitrile. This will precipitate proteins and halt degradation. Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This sample will serve as your baseline (100% stability).
-
Incubation: Incubate the remaining working solution at your desired experimental temperature (e.g., 37°C).
-
Subsequent Timepoints: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the working solution and process them as described in step 3.
-
HPLC Analysis: Analyze all samples by HPLC. The peak area of the this compound parent compound should be monitored.
-
Data Analysis: Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample. % Remaining = (Peak Area at time X / Peak Area at time 0) * 100
This data will provide a stability profile of this compound under your specific experimental conditions.
Signaling Pathway and Experimental Workflow Visualizations
To aid in understanding the mechanism of action of this compound and to provide a visual guide for experimental design, the following diagrams have been generated.
Caption: Workflow for assessing the stability of this compound.
Caption: this compound inhibits UCHL1, affecting protein degradation.
References
Technical Support Center: GK13S in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the UCHL1 inhibitor, GK13S, in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, non-toxic, and specific activity-based probe and inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2][3] It covalently modifies the active site cysteine of UCHL1, leading to its inhibition. In cellular contexts, this compound has been demonstrated to reduce the levels of monoubiquitin in human glioblastoma cell lines.[1][2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended for stock solutions:
| Storage Temperature | Duration |
| -20°C | Up to 3 years (as powder) |
| -80°C | Up to 6 months (in solvent) |
| -20°C | Up to 1 month (in solvent) |
Data sourced from product information sheets.
It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: Is this compound stable in cell culture medium for long-term experiments?
The stability of small molecules in cell culture medium can be influenced by factors such as temperature, pH, and interactions with media components.[5][6][7] While specific long-term stability data for this compound in various cell culture media is not extensively published, it is a critical parameter to determine empirically for your specific experimental conditions. A general protocol for assessing stability is provided below.
Troubleshooting Guide
This section addresses common issues that may arise during long-term experiments with this compound.
Issue 1: Diminished or inconsistent inhibitory effect of this compound over time.
-
Possible Cause 1: Degradation of this compound in cell culture medium. As with many small molecules, this compound may degrade in aqueous solutions at 37°C over extended periods.
-
Suggested Solution: Perform a stability assessment of this compound in your specific cell culture medium. A general protocol using HPLC-MS is described in the "Experimental Protocols" section. If instability is confirmed, consider more frequent media changes with freshly prepared this compound.
-
-
Possible Cause 2: Development of cellular resistance. Prolonged exposure to an inhibitor can lead to the development of resistance mechanisms by the cells.
-
Suggested Solution: Monitor for the emergence of resistance by periodically assessing the IC50 of this compound in your cell line. If resistance is suspected, investigate potential mechanisms such as upregulation of the target protein (UCHL1) or compensatory changes in related signaling pathways. Studies on other UCHL1 inhibitors have shown that resistance can be associated with the upregulation of thymidylate synthase or altered fatty acid synthesis.[8][9]
-
Issue 2: Observed cytotoxicity in long-term cultures.
-
Possible Cause 1: On-target toxicity from prolonged UCHL1 inhibition. While this compound is reported to be non-toxic in short-term assays (up to 5 µM for 72 hours in HEK293 and U-87 MG cells), long-term inhibition of UCHL1 may disrupt cellular homeostasis and lead to cytotoxicity.[4]
-
Suggested Solution: Determine the long-term cytotoxic concentration of this compound in your specific cell line using a viability assay with continuous exposure. A protocol for long-term cytotoxicity assessment is provided below. It may be necessary to use a lower concentration of this compound for extended experiments.
-
-
Possible Cause 2: Off-target effects. this compound has been shown to have some off-target activity, binding to PARK7 and C21orf33.[10] Other inhibitors with a similar scaffold have also shown to target ALDH family members.[10] Long-term exposure may exacerbate the effects of these off-target interactions.
-
Suggested Solution: If unexpected phenotypes are observed, consider the known off-targets of this compound. Proteomic approaches, such as chemical proteomics, can be employed to identify other potential off-target proteins in your experimental system.
-
Issue 3: Altered cellular morphology or phenotype.
-
Possible Cause: Perturbation of UCHL1-regulated signaling pathways. UCHL1 is involved in multiple cellular processes, and its inhibition can have wide-ranging effects. For example, inhibition of UCHL1 has been shown to impact cell adhesion and motility.[11]
-
Suggested Solution: Be aware of the known signaling pathways influenced by UCHL1, such as those involved in cell metabolism and survival.[12] If significant phenotypic changes are observed, it is important to investigate the underlying molecular mechanisms.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in your cell culture medium using HPLC-MS.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (with and without serum)
-
24-well tissue culture plates
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of 10 µM this compound by diluting the stock solution in your cell culture medium (prepare separate solutions for media with and without serum).
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
Analyze the concentration of the remaining this compound in each aliquot by HPLC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Long-Term Cytotoxicity Assay
This protocol describes a method to assess the long-term effects of this compound on cell viability.
Materials:
-
Your cell line of interest
-
This compound
-
96-well tissue culture plates
-
Cell viability reagent (e.g., resazurin-based or ATP-based assay)
Procedure:
-
Seed your cells in a 96-well plate at an appropriate density for long-term culture.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Culture the cells for the desired long-term duration (e.g., 7, 14, or 21 days), changing the medium with freshly prepared this compound every 2-3 days.
-
At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Plot the cell viability against the this compound concentration to determine the long-term IC50.
Visualizations
Caption: Mechanism of this compound inhibition of UCHL1 activity.
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The deubiquitinating enzyme UCHL1 promotes resistance to pemetrexed in non-small cell lung cancer by upregulating thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Deubiquitinating Enzyme UCHL1 Induces Resistance to Doxorubicin in HER2+ Breast Cancer by Promoting Free Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ubiquitin C‐terminal hydrolase L1 (UCHL1), a double‐edged sword in mammalian oocyte maturation and spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibition of ubiquitin C-terminal hydrolase L1 alters cell metabolism proteins and exerts anti- or pro-tumorigenic effects contingent upon chemosensitivity status in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GK13S Incubation with Recombinant UCHL1
Welcome to the technical support center for the use of GK13S with recombinant Ubiquitin C-terminal Hydrolase L1 (UCHL1). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound with recombinant UCHL1 in an in vitro activity assay?
A1: For in vitro enzymatic assays, a pre-incubation of this compound with recombinant UCHL1 for 1 hour at room temperature is a common starting point to achieve potent inhibition.[1] this compound is a covalent inhibitor, and its potency is time-dependent, meaning longer incubation times can lead to increased inhibition.[2] Some protocols suggest a pre-incubation period of 30 minutes, which may be sufficient depending on the experimental goals.[3][4] For near-complete inhibition in biochemical assays, incubation times of up to 2 hours have been utilized.[1]
Q2: How does incubation time affect the IC50 value of this compound against UCHL1?
A2: As a covalent inhibitor, the apparent IC50 of this compound will decrease with longer pre-incubation times with UCHL1.[2][5] For instance, an IC50 of 50 nM has been reported following a 1-hour pre-incubation.[1][6] It is crucial to maintain a consistent pre-incubation time across all experiments within a study to ensure data comparability.
Q3: What is a typical incubation time for this compound in cellular assays?
A3: In cellular contexts, longer incubation times are generally required for this compound to effectively engage with endogenous UCHL1. Published studies have demonstrated successful inhibition of cellular UCHL1 with incubation times of 24 hours .[1][6] Shorter incubation periods, such as 1 hour, have also been shown to be effective for observing target engagement.[3]
Q4: Can I perform the incubation at a different temperature, for example, 37°C?
A4: While most protocols specify room temperature for in vitro pre-incubation, altering the temperature can affect the rate of covalent bond formation. Increasing the temperature may shorten the required incubation time but could also impact the stability of the recombinant UCHL1 protein. If deviating from room temperature, it is essential to validate the results and ensure the stability of the enzyme.
Q5: Is this compound a reversible or irreversible inhibitor of UCHL1?
A5: this compound is a covalent inhibitor that forms a thioimidate linkage with the active site cysteine (Cys90) of UCHL1.[7] While often referred to as irreversible, some studies suggest that the cyanamide warhead can exhibit slow reversibility.[3][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Inhibition of UCHL1 Activity | Insufficient Incubation Time: As a covalent inhibitor, this compound requires adequate time to form a covalent bond with UCHL1.[2] | Increase the pre-incubation time of this compound with UCHL1 before adding the substrate. Test a time course (e.g., 30 min, 1 hr, 2 hr) to determine the optimal incubation period for your assay conditions. |
| Degraded Recombinant UCHL1: Recombinant UCHL1 can be unstable, leading to a loss of activity.[9][10] | Ensure proper storage of recombinant UCHL1 at -80°C in aliquots to avoid repeated freeze-thaw cycles.[9] Confirm the activity of your enzyme batch using a known control inhibitor or by measuring its intrinsic hydrolase activity. | |
| Suboptimal this compound Concentration: The concentration of this compound may be too low to achieve significant inhibition. | Perform a dose-response experiment to determine the optimal concentration range for your assay. Remember that the IC50 is dependent on the incubation time.[2] | |
| High Signal in "Inhibitor-Only" Control Wells | Fluorescent Interference from this compound: Some compounds can exhibit intrinsic fluorescence, interfering with assay readouts. | Run a control plate with this compound alone (without UCHL1) to measure any background fluorescence at the excitation and emission wavelengths of your assay. Subtract this background from your experimental wells. |
| Inconsistent Results Between Experiments | Variable Incubation Times: Inconsistent pre-incubation times will lead to variability in the measured inhibition. | Strictly adhere to the same pre-incubation time for all wells and all experiments. Use a multichannel pipette or automated liquid handler to minimize timing differences. |
| DMSO Concentration Effects: High concentrations of DMSO, the solvent for this compound, can inhibit enzyme activity. | Ensure the final DMSO concentration in the assay does not exceed 1%.[11] Prepare a DMSO control to account for any solvent effects. | |
| Observed Off-Target Effects | Cross-reactivity with other proteins: Cyanopyrrolidine-based inhibitors like this compound have been reported to have off-targets, most notably PARK7 (also known as DJ-1).[4][12] | To confirm that the observed effects are due to UCHL1 inhibition, consider using a structurally distinct UCHL1 inhibitor as a control. Additionally, a chemogenomic control probe, GK16S, which is less active against UCHL1 but may still bind to off-targets, can be used to differentiate on-target from off-target effects.[13] |
Experimental Protocols
In Vitro UCHL1 Inhibition Assay
This protocol is a general guideline for determining the inhibitory effect of this compound on recombinant UCHL1 activity using a fluorogenic substrate like Ubiquitin-AMC.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.6, 2.0 mM DTT).
-
Dilute recombinant human UCHL1 to the desired concentration in assay buffer. Keep on ice.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dilute the Ubiquitin-AMC substrate in assay buffer. Protect from light.
-
-
Assay Procedure:
-
Add diluted UCHL1 to the wells of a black 96-well plate.
-
Add the serially diluted this compound or DMSO vehicle control to the wells containing UCHL1.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 1 hour), protected from light.
-
Initiate the enzymatic reaction by adding the diluted Ubiquitin-AMC substrate to all wells.
-
Immediately measure the fluorescence (e.g., Excitation: 350-380 nm, Emission: 440-460 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes) or as an endpoint reading.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Normalize the rates to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for in vitro UCHL1 inhibition assay.
Caption: Logic diagram for troubleshooting weak UCHL1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 [mdpi.com]
- 3. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cusabio.com [cusabio.com]
- 10. The ubiquitin C-terminal hydrolase L1 (UCH-L1) C terminus plays a key role in protein stability, but its farnesylation is not required for membrane association in primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Activity-based protein profiling reveals targets of a cyanopyrrolidine probe | Imperial News | Imperial College London [imperial.ac.uk]
- 13. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GK13S-induced Toxicity in Primary Neurons
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the UCHL1 inhibitor, GK13S, in primary neuron cultures while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the deubiquitinase Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2] It contains a cyanamide "warhead" that covalently attaches to the active site cysteine (C90) of UCHL1, thereby inhibiting its enzymatic activity.[3][4] UCHL1 is highly expressed in neurons and plays a crucial role in maintaining a pool of monoubiquitin, which is essential for protein homeostasis and degradation.[3]
Q2: Is this compound expected to be toxic to primary neurons?
While studies have shown that this compound is non-toxic to human cell lines such as HEK293 and U-87 MG at concentrations up to 5 µM for up to 72 hours, its effects on primary neurons have not been extensively studied.[2][5] Primary neurons can be more sensitive to perturbations in protein homeostasis and oxidative stress, which could be potential downstream effects of UCHL1 inhibition. Therefore, careful optimization of experimental conditions is crucial.
Q3: What are the known off-targets of this compound?
Cellular studies have indicated that besides its primary target UCHL1, this compound may also bind to PARK7 (also known as DJ-1) and another member of the PARK7 family, C21orf33.[3] While this compound primarily inhibits UCHL1 activity in a cellular context, researchers should be aware of these potential off-target interactions when interpreting experimental results.[3]
Troubleshooting Guide
Issue 1: I am observing significant cell death in my primary neuron cultures after treatment with this compound.
Possible Cause 1: Inappropriate Concentration
-
Question: What concentration of this compound are you using?
-
Answer: While non-toxic at 5 µM in cell lines, the optimal concentration for primary neurons may be significantly lower. We recommend performing a dose-response experiment to determine the highest non-toxic concentration in your specific neuronal culture system.
Possible Cause 2: Prolonged Exposure
-
Question: How long are you incubating the neurons with this compound?
-
Answer: Continuous exposure may lead to cumulative toxicity. Consider reducing the incubation time. For some experiments, a shorter treatment window may be sufficient to achieve UCHL1 inhibition without inducing significant cell death.
Possible Cause 3: Solvent Toxicity
-
Question: What is the final concentration of the solvent (e.g., DMSO) in your culture medium?
-
Answer: High concentrations of solvents like DMSO can be toxic to primary neurons. Ensure the final solvent concentration is kept to a minimum, ideally below 0.1%, and that all experimental conditions, including controls, have the same final solvent concentration.
Issue 2: I am observing morphological changes, such as neurite retraction or blebbing, in my this compound-treated neurons.
Possible Cause 1: Disruption of Ubiquitin Homeostasis
-
Question: Are you observing these changes at concentrations that also cause some cell death?
-
Answer: UCHL1 is critical for maintaining the monoubiquitin pool in neurons.[3] Its inhibition by this compound could lead to a depletion of available ubiquitin, impairing protein degradation pathways and causing cellular stress, which can manifest as morphological changes. This may be an early sign of toxicity. Consider lowering the this compound concentration or incubation time.
Possible Cause 2: Off-Target Effects
-
Question: Have you considered the potential off-target effects of this compound?
-
Answer: As a covalent inhibitor, this compound has the potential to react with other cellular nucleophiles, which could lead to off-target effects and cellular stress. While reported to be highly specific for UCHL1, at higher concentrations or in the sensitive environment of primary neurons, these off-target effects might become more pronounced.
Issue 3: My experimental results are inconsistent across different batches of primary neuron cultures.
Possible Cause 1: Variability in Culture Health
-
Question: How do you assess the health and purity of your primary neuron cultures before starting an experiment?
-
Answer: The health and maturity of primary neurons can significantly impact their sensitivity to chemical compounds. Ensure your cultures are healthy, with well-developed neurites and minimal glial contamination, before adding this compound. Standardize your neuron isolation and culture protocols to minimize batch-to-batch variability.
Possible Cause 2: Inaccurate Compound Concentration
-
Question: How do you prepare and store your this compound stock solutions?
-
Answer: Inaccurate dilutions or degradation of the compound can lead to inconsistent results. Prepare fresh dilutions from a validated stock solution for each experiment. Aliquot and store the stock solution at -80°C to prevent repeated freeze-thaw cycles.[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/System | Reference |
| IC₅₀ | 50 nM | Recombinant UCHL1 | [1] |
Table 2: Reported Non-Toxic Concentrations of this compound in Cell Lines
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| HEK293 | Up to 5 µM | Up to 72 hours | No impairment of cell growth | [1][2] |
| U-87 MG | Up to 5 µM | Up to 72 hours | Non-toxic | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using MTT Assay
This protocol is designed to establish a dose-response curve for this compound toxicity in your primary neuron culture.
-
Cell Plating: Plate primary neurons in a 96-well plate at your standard seeding density and culture for at least 7 days to allow for maturation.
-
Compound Preparation: Prepare a 2X stock solution of this compound in your culture medium at various concentrations (e.g., ranging from 10 µM down to 1 nM). Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in culture medium).
-
Treatment: Carefully remove half of the medium from each well and replace it with the 2X this compound or vehicle solutions. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Four hours before the end of the incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the TC50 (toxic concentration 50%).
Protocol 2: Assessing Neurite Outgrowth as a Measure of Sub-lethal Toxicity
This protocol helps to identify sub-lethal toxic effects of this compound on neuronal morphology.
-
Cell Plating and Treatment: Plate primary neurons on coverslips in a 24-well plate and treat with a range of non-lethal concentrations of this compound (determined from Protocol 1) for 24-48 hours.
-
Immunofluorescence Staining:
-
Fix the neurons with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin or MAP2).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips on slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify total neurite length, number of neurites, and number of branches per neuron.
-
-
Data Analysis: Compare the neurite outgrowth parameters between vehicle-treated and this compound-treated neurons.
Visualizations
References
- 1. The ubiquitin C-terminal hydrolase L1 (UCH-L1) C terminus plays a key role in protein stability, but its farnesylation is not required for membrane association in primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. pnas.org [pnas.org]
Technical Support Center: GK13S Click Chemistry Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting click chemistry reactions involving the alkyne-containing UCHL1 inhibitor, GK13S.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in click chemistry?
This compound is a ligand and inhibitor of the deubiquitinase UCHL1.[1] It contains a terminal alkyne group, making it a valuable reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[1][2] This allows for the covalent labeling and conjugation of this compound to azide-modified molecules, such as proteins, nucleic acids, or fluorescent probes, to study its biological targets and mechanism of action.
Q2: What are the most common reasons for low or no product yield in a this compound click chemistry reaction?
Low or no yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[3][4]
-
Poor Reagent Quality: Degradation of the azide-containing reaction partner or impurities in solvents can inhibit the reaction.[3][4]
-
Substrate-Specific Issues: Steric hindrance around the azide group on the binding partner can impede the reaction with this compound.[3] Additionally, other functional groups on the azide-containing molecule might chelate the copper catalyst, rendering it inactive.[3]
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all lead to poor yields.[3]
Q3: What are the primary side reactions in this compound click chemistry, and how can they be minimized?
The most common side reaction is the oxidative homocoupling of this compound (Glaser coupling), where two molecules of this compound react with each other.[3] This can be minimized by:
-
Maintaining Anaerobic Conditions: Degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxygen levels.[5]
-
Using an Adequate Amount of Reducing Agent: A sufficient concentration of a reducing agent like sodium ascorbate helps to keep the copper in the active Cu(I) state.
-
Utilizing a Copper-Stabilizing Ligand: Ligands such as THPTA or BTTAA can protect the Cu(I) catalyst from oxidation and disproportionation.[5][6]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Ensure fresh sodium ascorbate solution is used to reduce Cu(II) to Cu(I). Degas all solvents and consider running the reaction under an inert atmosphere (nitrogen or argon).[5] |
| Poor Reagent Quality | Use high-purity, fresh reagents. If degradation of the azide partner is suspected, verify its integrity. |
| Suboptimal Reagent Concentrations | Optimize the concentrations of this compound, the azide partner, copper sulfate, and sodium ascorbate. A typical starting point is a slight excess of the azide.[7] |
| Inhibitory Functional Groups | If the azide-containing molecule has groups that can chelate copper (e.g., thiols), consider using a copper-chelating ligand to protect the catalyst.[8] |
| Steric Hindrance | If steric hindrance is suspected, consider increasing the reaction time or temperature.[3] Alternatively, redesigning the linker on the azide partner to be longer and more flexible may be necessary.[9] |
| Incorrect pH | Ensure the reaction pH is within the optimal range of 4 to 12.[2][10] |
Inconsistent or Poor Reproducibility
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Standardize the degassing procedure for all reactions. Capping reaction tubes can help minimize oxygen exposure.[5][11] |
| Variability in Reagent Preparation | Prepare fresh stock solutions of reagents, especially sodium ascorbate, for each set of experiments.[12][13] |
| Inconsistent Reaction Setup | Follow a consistent order of addition for all reagents. It is often recommended to pre-mix the copper salt and ligand before adding them to the reaction mixture.[5] |
Experimental Protocols
General Protocol for this compound Click Chemistry Reaction
This protocol provides a starting point and may require optimization for specific applications.
1. Prepare Stock Solutions:
-
This compound: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent like DMSO.
-
Azide-Containing Molecule: Prepare a stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[5]
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.[5]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should always be prepared fresh. [5]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is common.[5][7]
-
Add the copper/ligand mixture to the reaction tube containing the azide and this compound.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from minutes to several hours.[5]
3. Work-up and Purification:
-
Upon completion, the method for purification will depend on the nature of the product. For biomolecules, techniques like size-exclusion chromatography or dialysis against a buffer containing EDTA can be used to remove the copper catalyst and unreacted reagents.[3] For small molecules, column chromatography may be appropriate.[3]
| Reagent | Typical Final Concentration |
| This compound (Alkyne) | 10-100 µM |
| Azide Molecule | 1.2 - 2 fold excess to alkyne[7] |
| Copper(II) Sulfate | 50-250 µM[7] |
| Ligand (e.g., THPTA) | 250-1250 µM (5-fold excess to copper)[7] |
| Sodium Ascorbate | 5 mM[7] |
Visualizations
Caption: Experimental workflow for a this compound click chemistry reaction.
Caption: Troubleshooting decision tree for low yield in this compound reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. lumiprobe.com [lumiprobe.com]
Technical Support Center: Refinement of GK13S Dosage for In Vivo Studies
This technical support center provides guidance and answers frequently asked questions for researchers utilizing the novel deubiquitinase UCHL1 inhibitor, GK13S, in in vivo experimental models. As a compound with limited published in vivo data, this resource offers a framework for systematic dosage refinement based on its established in vitro properties and parallels with other compounds targeting UCHL1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinase highly expressed in neurons.[1][2][3] It acts as an activity-based probe, forming a covalent bond with the active site cysteine (C90) of UCHL1, thereby irreversibly inhibiting its enzymatic activity.[3] This inhibition leads to a reduction in the levels of monoubiquitin in cells.[1][4]
Q2: What is the recommended starting dose for this compound in an in vivo study?
A2: Currently, there are no published in vivo studies detailing the dosage of this compound in animal models. Therefore, a recommended starting dose has not been established. Researchers should conduct a dose-ranging study to determine the optimal dose for their specific model and experimental endpoint. A rational starting point can be extrapolated from its in vitro potency.
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation of this compound will depend on the chosen route of administration and the experimental model. A commercial supplier suggests a formulation protocol for in vivo use which involves creating a stock solution in DMSO and then diluting it with a vehicle such as 20% SBE-β-CD in saline. It is recommended to prepare the working solution fresh on the day of use.
Q4: What are the known off-targets for this compound?
A4: Cellular studies have indicated that besides its primary target UCHL1, this compound may also bind to PARK7 and another PARK7 family member, C21orf33.[3] Researchers should consider these potential off-target effects when interpreting their results.
Troubleshooting Guides
Issue 1: The compound does not show efficacy in my in vivo model.
-
Question: I am not observing the expected biological effect of this compound in my animal model. What should I do?
-
Answer:
-
Verify Target Engagement: First, confirm that this compound is reaching its target and inhibiting UCHL1 in your model. This can be assessed by measuring the levels of monoubiquitin in the tissue of interest, as this compound has been shown to reduce monoubiquitin levels in cells.[1][4]
-
Re-evaluate Dosage and Route of Administration: The lack of efficacy could be due to insufficient dosage or a suboptimal administration route for your specific model. Consider performing a dose-escalation study. For CNS-related models, direct administration routes such as intrathecal injection have been used for other UCHL1 inhibitors like LDN-57444 to bypass the blood-brain barrier.[5]
-
Assess Pharmacokinetics: The compound may be rapidly metabolized or cleared. A preliminary pharmacokinetic study to determine the half-life and bioavailability of this compound in your model could provide valuable insights.
-
Review the Biological Hypothesis: Re-examine the role of UCHL1 in your disease model. The therapeutic window and the extent of UCHL1 inhibition required for a therapeutic effect might differ from what is achievable with a tolerable dose of this compound.
-
Issue 2: I am observing toxicity in my animal model.
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. How can I mitigate this?
-
Answer:
-
Reduce the Dose: The most straightforward approach is to lower the dose. Conduct a toxicity study with a range of doses to identify the maximum tolerated dose (MTD).
-
Change the Formulation: The vehicle used for formulation could be contributing to the toxicity. Consider alternative, well-tolerated vehicles.
-
Alter the Dosing Schedule: Instead of a single high dose, consider administering lower doses more frequently to maintain the desired therapeutic exposure while minimizing peak concentration-related toxicity.
-
Evaluate Off-Target Effects: The observed toxicity could be due to the inhibition of off-target proteins.[3] If possible, assess the effect of this compound on the activity of known off-targets in your model.
-
Data Presentation
Table 1: In Vitro Properties of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 50 nM | Recombinant UCHL1 | [2] |
| Cellular Inhibition | Near complete at 1 µM (24h) | HEK293 cells | |
| Effect on Monoubiquitin | Reduced levels at 5 µM (48h) | U-87 MG cells | [2] |
| Cell Viability | No impairment at 5 µM (72h) | HEK293 and U-87 MG cells | [3] |
Table 2: Example In Vivo Data for another UCHL1 Inhibitor (LDN-57444) for Reference
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rat (Cancer-induced bone pain) | Intrathecal | 10 µg | Attenuated pain facilitation | [5] |
| Mouse (Invasive carcinoma) | Not specified | Not specified | Anti-metastatic effects | [6] |
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study for this compound
-
Objective: To determine a safe and tolerated dose range of this compound for subsequent efficacy studies.
-
Animal Model: Select a relevant rodent model (e.g., mice or rats). Use a small number of animals per group (n=3-5).
-
Formulation: Prepare this compound in a sterile, well-tolerated vehicle. A suggested starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always prepare fresh.
-
Dose Selection: Based on the in vitro IC50 of 50 nM, a starting dose can be estimated. A conservative starting point for an in vivo study could be in the range of 1-5 mg/kg. Select a range of doses (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Administration: Choose a relevant route of administration (e.g., intraperitoneal (IP) or intravenous (IV)). Administer a single dose.
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for at least 24-48 hours.
-
Record body weight daily for up to 14 days.
-
At the end of the study, perform a gross necropsy. Consider collecting blood for clinical chemistry and tissues for histopathology from the highest dose group and the control group.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Protocol 2: In Vivo Target Engagement Study
-
Objective: To confirm that this compound inhibits UCHL1 in the target tissue at a given dose.
-
Animal Model and Dosing: Use the same animal model and a dose determined to be safe from the MTD study.
-
Tissue Collection: At a predetermined time point after this compound administration (e.g., 1, 4, or 24 hours), euthanize the animals and collect the tissue of interest (e.g., brain, spinal cord, tumor).
-
Analysis:
-
Prepare tissue lysates.
-
Perform a Western blot to measure the levels of monoubiquitin. A significant reduction in monoubiquitin levels in the this compound-treated group compared to the vehicle-treated group indicates target engagement.
-
Alternatively, an activity-based probe assay can be used to directly measure the inhibition of UCHL1 activity.
-
Mandatory Visualizations
Caption: UCHL1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for in vivo dosage refinement of this compound.
Caption: Troubleshooting decision tree for in vivo studies with this compound.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of spinal UCHL1 attenuates pain facilitation in a cancer-induced bone pain model by inhibiting ubiquitin and glial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of UCH-L1 Deubiquitinating Activity with Two Forms of LDN-57444 Has Anti-Invasive Effects in Metastatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating UCHL1 Target Engagement: A Comparative Guide to Cellular Assays Featuring GK13S
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the engagement of Ubiquitin C-terminal hydrolase L1 (UCHL1), a key drug target in neurodegenerative diseases and cancer.[1][2][3] We focus on the potent and selective covalent inhibitor, GK13S, and compare its performance with other alternatives using supporting experimental data.
Ubiquitin C-terminal hydrolase L1 (UCHL1) is a deubiquitinase implicated in the progression of various diseases, making it a compelling target for therapeutic intervention.[1][2][3] Validating that a compound engages UCHL1 within a cellular context is a critical step in drug discovery. This guide details key experimental protocols and presents comparative data for the validation of UCHL1 target engagement, with a special focus on the activity-based probe this compound.[4][5]
Comparative Analysis of UCHL1 Inhibitors
This compound is a potent and specific covalent inhibitor of UCHL1, binding to the catalytic cysteine Cys90.[5][6] Its performance, along with other notable inhibitors, is summarized below.
| Compound | IC50 (nM) | Mechanism of Action | Key Cellular Effects | Off-Targets |
| This compound | 50 - 87[4][6] | Covalent modification of Cys90[4][5] | Reduces monoubiquitin levels in glioblastoma cells.[7][8] | PARK7, C21orf33[4][5] |
| IMP-1710 | 110 (in-cell)[9] | Covalent labeling of catalytic cysteine[10] | Blocks pro-fibrotic responses in a cellular model of idiopathic pulmonary fibrosis.[10] | Minor off-target effects on FGFR2.[10] |
| LDN-57444 | ~880[11] | Reversible, competitive inhibitor[11] | Slows tumor growth and metastasis in neuroendocrine carcinoma models.[2][12] | UCHL3[11] |
| GK16S | >10,000[8] | Stereoisomer of this compound, inactive control[8] | Does not significantly reduce monoubiquitin levels.[8] | N/A |
Experimental Protocols for Target Validation
Accurate validation of target engagement requires robust experimental design. Below are detailed methodologies for key assays used to confirm UCHL1 engagement by inhibitors like this compound.
Intact Protein Mass Spectrometry
This method directly confirms the covalent binding of an inhibitor to the target protein.
-
Objective: To determine if the inhibitor forms a covalent adduct with UCHL1.
-
Protocol:
-
Incubate recombinant UCHL1 protein (e.g., 0.8 µM) with the test compound (e.g., 1 µM this compound) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).[4]
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to detect any mass shift in the UCHL1 protein corresponding to the mass of the bound inhibitor.
-
-
Interpretation: An increase in the mass of UCHL1 equivalent to the molecular weight of the inhibitor confirms covalent binding.
Ubiquitin-Rhodamine Cleavage Assay
This is a biochemical assay to measure the inhibitory potency of a compound on UCHL1's enzymatic activity.
-
Objective: To determine the IC50 value of the inhibitor.
-
Protocol:
-
Pre-incubate recombinant UCHL1 with varying concentrations of the inhibitor for a set period (e.g., 1 hour).[4]
-
Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Ubiquitin-rhodamine.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by active UCHL1.
-
Plot the initial reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to calculate the IC50 value.
-
-
Interpretation: A lower IC50 value indicates a more potent inhibitor of UCHL1 activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement within intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[13][14]
-
Objective: To confirm that the inhibitor binds to UCHL1 in a cellular environment.
-
Protocol:
-
Treat cultured cells (e.g., HEK293 or U-87 MG) with the test compound or vehicle control for a specified duration.
-
Heat the cell lysates or intact cells across a range of temperatures.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble UCHL1 at each temperature using methods like Western blotting or high-throughput techniques like HiBiT CETSA.[15]
-
-
Interpretation: A shift in the melting curve of UCHL1 to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Experimental Workflow for CETSA
References
- 1. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UCHL1 is a potential molecular indicator and therapeutic target for neuroendocrine carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin C-terminal hydrolase-L1 (UCH-L1) as a therapeutic and diagnostic target in neurodegeneration, neurotrauma and neuro-injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. synthego.com [synthego.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GK13S and GK16S Activity on Ubiquitin C-Terminal Hydrolase L1 (UCHL1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two closely related chemical probes, GK13S and GK16S, and their respective activities on Ubiquitin C-Terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinating enzyme implicated in neurodegenerative diseases and cancer, making it a significant target for therapeutic development. Understanding the differential effects of these probes is crucial for accurate experimental design and interpretation.
Executive Summary
This compound is a potent and stereoselective covalent inhibitor of UCHL1, demonstrating significant activity both in biochemical and cellular assays. In contrast, GK16S, an analog of this compound, serves as a crucial negative control, exhibiting minimal to no inhibitory activity against UCHL1. This stark difference in activity, despite their structural similarity, makes them an ideal chemogenomic pair to investigate the specific cellular functions of UCHL1. Experimental data consistently shows that this compound, but not GK16S, effectively inhibits UCHL1, leading to a reduction in cellular monoubiquitin levels, a key downstream effect of UCHL1 inhibition.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the activity of this compound and GK16S on UCHL1.
| Parameter | This compound | GK16S | Reference |
| Inhibition of Recombinant UCHL1 (IC50) | 50 nM | Inactive | [1][2] |
| Cellular UCHL1 Inhibition (HEK293 cells) | Active (1-10 µM, 24h) | Inactive | [1] |
| Effect on Monoubiquitin Levels (U-87 MG cells) | Reduction | No effect | [3][4][5] |
| Cell Viability (HEK293 & U-87 MG cells) | No significant impairment | No significant impairment | [2] |
Table 1: Comparison of Inhibitory Activity and Cellular Effects
| Target | This compound Binding | GK16S Binding | Note | Reference |
| UCHL1 | Strong | Minimal/None | This compound binds covalently to the active site cysteine (C90). | [2][5] |
| PARK7 (DJ-1) | Binds | Binds | Both probes show some off-target binding to PARK7. | [2][6] |
Table 2: Target Engagement Profile
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ubiquitin-Rhodamine 110 Cleavage Assay (In Vitro UCHL1 Inhibition)
This assay biochemically quantifies the inhibitory potency of compounds against recombinant UCHL1.
-
Materials: Recombinant human UCHL1, Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT), this compound, GK16S, DMSO (vehicle control).
-
Procedure:
-
Prepare serial dilutions of this compound and GK16S in assay buffer.
-
In a 96-well plate, add recombinant UCHL1 to each well.
-
Add the diluted compounds or DMSO to the respective wells and pre-incubate for 1 hour at room temperature to allow for inhibitor binding.[7]
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to all wells.
-
Measure the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for Rhodamine 110, e.g., ~490 nm/~520 nm). The cleavage of the rhodamine group from ubiquitin results in a detectable fluorescent signal.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In-Cell UCHL1 Activity-Based Protein Profiling (ABPP)
This method assesses the ability of the compounds to engage and inhibit UCHL1 within a cellular context.
-
Materials: HEK293 or U-87 MG cells, this compound, GK16S, DMSO, HA-Ub-VS (hemagglutinin-tagged ubiquitin vinyl sulfone) probe, cell lysis buffer, SDS-PAGE reagents, anti-HA antibody.
-
Procedure:
-
Culture HEK293 or U-87 MG cells to ~80% confluency.
-
Treat the cells with varying concentrations of this compound, GK16S, or DMSO for the desired duration (e.g., 24 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with the HA-Ub-VS probe. This probe covalently binds to the active site of deubiquitinating enzymes, including UCHL1.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using an anti-HA antibody to visualize the labeled UCHL1.
-
A decrease in the HA signal in the this compound-treated samples compared to the DMSO control indicates inhibition of UCHL1 activity. The GK16S-treated samples are not expected to show a significant decrease in signal.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of a compound with its protein target in intact cells.
-
Materials: U-87 MG cells, this compound, GK16S, DMSO, PBS, lysis buffer with protease inhibitors.
-
Procedure:
-
Treat U-87 MG cells with this compound, GK16S, or DMSO for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble UCHL1 at each temperature point by Western blotting with a UCHL1-specific antibody.
-
Binding of this compound is expected to stabilize UCHL1, resulting in more soluble protein at higher temperatures compared to the DMSO and GK16S-treated samples.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: UCHL1 inhibition by this compound vs. GK16S.
Experimental Workflow: In-Cell UCHL1 Inhibition Assay
Caption: Workflow for assessing in-cell UCHL1 inhibition.
Conclusion
The comparative analysis of this compound and GK16S robustly demonstrates that this compound is a potent and specific inhibitor of UCHL1, while GK16S is its inactive counterpart. This makes them an invaluable toolset for elucidating the cellular functions of UCHL1. For researchers investigating UCHL1 biology, particularly in the context of cancer and neurodegeneration, the use of GK16S as a negative control alongside this compound is essential for attributing observed cellular phenotypes specifically to the inhibition of UCHL1. The provided data and protocols offer a solid foundation for the design and execution of such studies.
References
- 1. Reversible monoubiquitination regulates the Parkinson disease-associated ubiquitin hydrolase UCH-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Regulation of Synaptic Structure by Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UCHL1 enhances the malignant development of glioma via targeting GAS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ubiquitin carboxy-terminal hydrolase L1 binds to and stabilizes monoubiquitin in neuron. | BioGRID [thebiogrid.org]
A Comparative Guide to the Efficacy of GK13S and Other UCHL1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the Ubiquitin C-terminal Hydrolase L1 (UCHL1) inhibitor, GK13S, against other notable alternatives. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies of UCHL1 function and its role in various physiological and pathological processes.
Overview of UCHL1 Inhibitors
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme (DUB) highly expressed in neuronal tissues and implicated in neurodegenerative diseases and cancer. Its role in regulating protein homeostasis makes it a significant target for therapeutic intervention and basic research. A variety of small molecule inhibitors have been developed to probe UCHL1 function, each with distinct potencies, specificities, and modes of action. This guide focuses on a comparative analysis of this compound, a potent and specific covalent inhibitor, with other commonly used or recently developed UCHL1 inhibitors.
Data Presentation: Quantitative Comparison of UCHL1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected UCHL1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 (nM) for UCHL1 | Notes |
| This compound | 50[1] | A highly potent, specific, and covalent inhibitor.[2] |
| GK13R | >10,000 | The (R)-enantiomer of this compound, serving as a negative control, demonstrating stereoselectivity. |
| Cpd158 | ~1000 | A precursor compound to this compound. |
| LDN-57444 | 880 | A widely used reversible inhibitor, but its cellular target engagement has been questioned.[3] |
| IMP-1710 | 38 | A potent and selective covalent inhibitor and activity-based probe.[4] |
| UCHL1-IN-1 | 5,100[5] | A compound identified for its inhibitory activity against UCHL1.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize UCHL1 inhibitors.
Ubiquitin-Rhodamine Cleavage Assay
This in vitro assay measures the enzymatic activity of UCHL1 by monitoring the cleavage of a fluorogenic substrate.
Principle: UCHL1 cleaves the rhodamine group from the ubiquitin-rhodamine substrate, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol:
-
Reagents: Recombinant human UCHL1, Ubiquitin-Rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT), and the inhibitor of interest dissolved in DMSO.
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 384-well plate, add the UCHL1 enzyme to each well.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 1 hour) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for rhodamine (e.g., 485 nm excitation and 535 nm emission).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Normalize the rates to the vehicle control to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular UCHL1 Inhibition Assay (HA-Ub-VS Labeling)
This assay assesses the ability of an inhibitor to engage and inhibit UCHL1 within a cellular context.
Principle: A hemagglutinin (HA)-tagged ubiquitin vinyl sulfone (HA-Ub-VS) probe covalently binds to the active site of deubiquitinating enzymes. Inhibition of UCHL1 by a small molecule will prevent the binding of HA-Ub-VS, which can be detected by western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293 or U-87 MG) to approximately 80-90% confluency.
-
Treat the cells with various concentrations of the UCHL1 inhibitor or DMSO for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Probe Labeling:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Incubate the cell lysates with HA-Ub-VS probe for a defined period (e.g., 1 hour) at 37°C to allow for labeling of active DUBs.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the labeled UCHL1.
-
Use an antibody against total UCHL1 or a housekeeping protein (e.g., actin) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for HA-labeled UCHL1 and the loading control.
-
A decrease in the HA-UCHL1 signal in inhibitor-treated samples compared to the control indicates cellular target engagement and inhibition.
-
Mandatory Visualization
Signaling Pathways Influenced by UCHL1 Inhibition
UCHL1 has been shown to modulate several key signaling pathways implicated in cell survival, proliferation, and metastasis. Inhibition of UCHL1 can therefore have significant downstream consequences.
Caption: UCHL1 inhibition affects multiple downstream signaling pathways.
Experimental Workflow: Activity-Based Protein Profiling
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to identify the cellular targets of an inhibitor and assess its selectivity.
Caption: Workflow for identifying cellular targets of UCHL1 inhibitors.
Discussion of Comparative Efficacy
Potency and Specificity: this compound stands out as a highly potent UCHL1 inhibitor with an IC50 in the low nanomolar range.[1] Its covalent and stereoselective nature, demonstrated by the inactivity of its enantiomer GK16S, makes it a precise tool for studying UCHL1.[6] In contrast, the widely used inhibitor LDN-57444 has been shown to have significantly lower potency and, more critically, lacks robust target engagement in cellular assays. This suggests that cellular phenotypes observed with LDN-57444 may be due to off-target effects. IMP-1710 is another potent and selective covalent inhibitor, comparable in potency to this compound.[4]
Cellular Activity: Studies have shown that this compound effectively inhibits UCHL1 in various cell lines, leading to a reduction in monoubiquitin levels, which phenocopies the effect of a UCHL1 mutation.[1] This demonstrates its utility in studying the cellular consequences of UCHL1 inhibition. The lack of significant cellular activity of LDN-57444 at concentrations where it is biochemically active raises concerns about its suitability as a cellular probe.
Off-Target Effects: While this compound is highly specific for UCHL1, some studies have identified potential off-targets, such as PARK7 and C21orf33, though these interactions are generally weaker than with UCHL1.[4] IMP-1710 has also been reported to be highly selective. A comprehensive head-to-head comparison of the full off-target profiles of this compound and IMP-1710 using unbiased proteomic methods would be beneficial for the research community.
Conclusion
Based on the available data, this compound is a superior tool for the specific and potent inhibition of UCHL1 in both biochemical and cellular contexts compared to older inhibitors like LDN-57444. Its well-characterized mode of action and high potency make it an excellent choice for researchers investigating the roles of UCHL1 in health and disease. For studies requiring an alternative potent and selective probe, IMP-1710 represents a valuable option. The choice between these newer generation inhibitors may depend on the specific experimental system and the potential relevance of their minor off-target activities. Researchers are encouraged to use the provided experimental protocols to validate the efficacy of their chosen inhibitor in their specific model system.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. scbt.com [scbt.com]
- 3. An optimized protocol to detect ubiquitination modification of exogenous or endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. missiontherapeutics.com [missiontherapeutics.com]
Comparative Analysis of GK13S Cross-Reactivity Against Deubiquitinases
For Immediate Release: A comprehensive analysis of the deubiquitinase (DUB) inhibitor GK13S reveals a high degree of selectivity for its primary target, Ubiquitin C-terminal Hydrolase L1 (UCHL1), with minimal off-target activity against a panel of other DUBs. This guide provides a comparative overview of this compound's cross-reactivity profile, supported by quantitative data and detailed experimental protocols for researchers in drug discovery and chemical biology.
This compound is a potent, activity-based probe that covalently modifies the active site of UCHL1, exhibiting an IC50 of 50 nM.[1] Its specificity is crucial for its use as a chemical tool to investigate the cellular functions of UCHL1. This document summarizes the selectivity data and the methodologies used to assess it.
Cross-Reactivity Profile of this compound
The selectivity of this compound was primarily assessed against the UCH family of deubiquitinases, which share high homology with UCHL1. The results demonstrate a clear preference for UCHL1 over other family members.
| Deubiquitinase | Family | Relative Inhibition |
| UCHL1 | UCH | +++++ |
| UCHL3 | UCH | - |
| UCHL5 | UCH | - |
| BAP1 | UCH | - |
| Data synthesized from Grethe et al., 2022. |
Further screening using activity-based protein profiling (ABPP) in cell lysates has identified PARK7 (also known as DJ-1) as a potential off-target of this compound.[2] PARK7 is a multifunctional protein involved in cellular protection against oxidative stress.[3][4][5][6]
Experimental Methodologies
The cross-reactivity and potency of this compound were determined using two primary experimental approaches: a biochemical fluorescence-based assay and a cellular activity-based protein profiling assay.
Ubiquitin-Rhodamine Cleavage Assay
This in vitro assay measures the enzymatic activity of a purified deubiquitinase by monitoring the cleavage of a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho).[7][8][9] When the substrate is cleaved by an active DUB, the rhodamine is released, resulting in a quantifiable increase in fluorescence. The potency of an inhibitor is determined by its ability to reduce this fluorescence signal.
Protocol:
-
Enzyme and Inhibitor Preparation: Purified recombinant deubiquitinases are diluted to their final assay concentration in DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT). This compound is serially diluted to various concentrations.
-
Incubation: The deubiquitinase and this compound (or DMSO as a vehicle control) are pre-incubated for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the Ubiquitin-Rhodamine 110 substrate.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[9]
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined relative to the DMSO control, and IC50 values are calculated by fitting the data to a dose-response curve.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the engagement of a covalent inhibitor with its target(s) in a complex biological sample, such as a cell lysate or intact cells.[10][11][12][13] This method provides a snapshot of the inhibitor's selectivity across a wide range of potential targets in a more physiologically relevant context.
Protocol:
-
Cell Culture and Lysis: Human cell lines (e.g., HEK293T) are cultured to a suitable confluency. The cells are then harvested and lysed to prepare a whole-cell proteome.
-
Inhibitor Treatment: The cell lysate is treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1 hour).
-
Probe Labeling: A broad-spectrum deubiquitinase activity-based probe, such as HA-tagged ubiquitin vinyl sulfone (HA-Ub-VS), is added to the lysate. This probe will covalently bind to the active site of DUBs that have not been inhibited by this compound.
-
Sample Preparation and Western Blotting: The samples are prepared for SDS-PAGE and subsequent western blotting. The blot is probed with an anti-HA antibody to visualize the active DUBs. A decrease in the signal for a specific DUB in the this compound-treated samples compared to the control indicates target engagement.
-
Mass Spectrometry (for off-target identification): For unbiased off-target discovery, the inhibitor-treated proteome is subjected to further processing, including enrichment of probe-labeled proteins and analysis by quantitative mass spectrometry to identify proteins that show reduced probe labeling in the presence of the inhibitor.[2]
Visualizing the Experimental Workflow
The following diagrams illustrate the workflows for the key experimental protocols described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sinobiological.com [sinobiological.com]
- 4. PARK7 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. uniprot.org [uniprot.org]
- 7. In Vitro Deubiquitination Assay. [bio-protocol.org]
- 8. lifesensors.com [lifesensors.com]
- 9. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 11. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Decoding Specificity: A Comparative Analysis of the UCHL1 Inhibitor GK13S
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of GK13S, a potent and specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). Through a detailed comparison with alternative inhibitors and supporting experimental data, we demonstrate the superior specificity of this compound in a cellular context.
UCHL1 is a deubiquitinating enzyme (DUB) predominantly expressed in neurons and has been implicated in neurodegenerative diseases and various cancers.[1][2][3][4][5] Its role in cellular processes such as protein degradation and cell signaling makes it a compelling therapeutic target.[4][6][7] The development of specific inhibitors is crucial to dissecting its function and for potential therapeutic applications. This guide focuses on the validation of this compound, a novel covalent inhibitor of UCHL1.
Comparative Analysis of UCHL1 Inhibitors
The specificity of a chemical probe is paramount for accurately interpreting experimental results. To this end, we compare the performance of this compound with other known UCHL1 inhibitors. The data clearly indicates the high potency and selectivity of this compound.
| Inhibitor | Target(s) | IC50 (UCHL1) | Mechanism of Action | Key Features & Limitations |
| This compound | UCHL1 | 50 nM [7] | Covalent, Irreversible | Highly potent and stereoselective. Its enantiomer, GK13R, is ~40-fold less active.[8] Lacks a key specificity element in its counterpart, GK16S. |
| LDN-57444 | UCHL1, UCH-L3 | 0.88 µM[9][10][11][12] | Reversible, Competitive | Lower potency and selectivity compared to this compound. Also inhibits UCH-L3 with an IC50 of 25 µM.[9][10][11] |
| IMP-1710 | UCHL1 | 38 nM[13] | Covalent, Slowly Reversible | High potency, comparable to this compound. Demonstrates exquisite selectivity for UCHL1 over other DUBs.[13] |
| UCHL1-IN-1 (Compound 46) | UCHL1 | 5.1 µM[2] | Not specified | Significantly lower potency compared to this compound. |
| Cyanopyrrolidine-based inhibitor (Compound 1) | UCHL1, UCHL3 | 0.67 µM[14] | Covalent | Moderate potency with some cross-reactivity with UCHL3 (IC50 of 6.4 µM).[14] |
Experimental Validation of this compound Specificity
A series of rigorous experiments have been conducted to validate the specificity of this compound in a cellular context. These assays collectively demonstrate that this compound is a highly specific inhibitor of UCHL1.
Experimental Workflow for Specificity Validation
The following diagram illustrates the comprehensive workflow employed to ascertain the cellular specificity of this compound.
Key Experimental Protocols
1. IC50 Determination with Ubiquitin-Rhodamine Cleavage Assay:
-
Objective: To determine the potency of this compound against recombinant UCHL1 and other UCH family deubiquitinases.
-
Method: Recombinant UCHL1 is incubated with varying concentrations of this compound. The reaction is initiated by adding the fluorogenic substrate Ubiquitin-Rhodamine110. The rate of fluorescence increase, corresponding to substrate cleavage, is measured. IC50 values are calculated from the dose-response curves.[8]
-
Result: this compound potently inhibits UCHL1 with an IC50 of 50 nM.[7]
2. Intact Protein Mass Spectrometry:
-
Objective: To confirm the covalent binding of this compound to UCHL1.
-
Method: Recombinant UCHL1 is incubated with this compound. The reaction mixture is then analyzed by mass spectrometry to detect the mass shift corresponding to the covalent adduction of this compound to the protein.[6][8]
-
Result: A clear mass shift is observed, confirming the covalent binding of this compound to UCHL1.[8]
3. Cellular Activity-Based Protein Profiling (ABPP):
-
Objective: To assess the specificity of this compound for UCHL1 within a complex cellular proteome.
-
Method: Intact HEK293 cells are treated with this compound. Cell lysates are then subjected to click chemistry with a reporter tag, followed by enrichment and identification of labeled proteins by mass spectrometry.
-
Result: this compound demonstrates high selectivity for UCHL1 with minimal off-target labeling.
4. Ub-VS Target Engagement Assay:
-
Objective: To measure the extent of UCHL1 inhibition in living cells.
-
Method: HEK293 cells are pre-treated with this compound, followed by incubation with a ubiquitin-vinyl sulfone (Ub-VS) probe, which covalently labels the active site of DUBs. The level of Ub-VS labeling of UCHL1 is then assessed by western blot.
-
Result: this compound treatment leads to a dose-dependent decrease in Ub-VS labeling of UCHL1, indicating effective target engagement in a cellular context.[8]
5. Thermal Shift Assay:
-
Objective: To confirm the direct binding of this compound to UCHL1 in cells.
-
Method: The thermal stability of UCHL1 is measured in the presence and absence of this compound. Ligand binding stabilizes the protein, resulting in an increase in its melting temperature.
-
Result: this compound treatment significantly increases the thermal stability of UCHL1, confirming direct target engagement.[8]
6. Western Blot for Mono-ubiquitin Levels:
-
Objective: To assess the functional consequence of UCHL1 inhibition in a relevant cell line.
-
Method: U-87 MG human glioblastoma cells are treated with this compound. Cell lysates are then analyzed by western blot to measure the levels of mono-ubiquitin.[7]
-
Result: Treatment with this compound, but not its inactive counterpart GK16S, leads to a reduction in mono-ubiquitin levels, phenocopying the effect of a UCHL1 inactivating mutation.[15]
UCHL1 Signaling Pathway
UCHL1 has been shown to regulate several signaling pathways critical for cell survival, proliferation, and metastasis. One such pathway is the Akt signaling cascade.[6][7] UCHL1 can deubiquitinate and stabilize key components of this pathway, leading to its activation.
References
- 1. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Ubiquitin Carboxyl-Terminal Hydrolases (UCHs): Potential Mediators for Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]
- 6. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. ubpbio.com [ubpbio.com]
- 13. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative analysis of GK13S and LDN57444
A Comparative Analysis of GK13S and LDN57444 for Ubiquitin C-terminal Hydrolase L1 (UCHL1) Inhibition
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating the biological functions of target proteins and for validating them as therapeutic targets. This guide provides a comprehensive comparison of two inhibitors of Ubiquitin C-terminal Hydrolase L1 (UCHL1): this compound and LDN57444. UCHL1 is a deubiquitinating enzyme implicated in neurodegenerative diseases and cancer, making its inhibitors valuable research tools.[1][2]
Executive Summary
This compound emerges as a highly potent and selective covalent inhibitor of UCHL1, demonstrating superior performance in cellular assays compared to LDN57444. While LDN57444 has been historically used to probe UCHL1 function, recent evidence suggests its cellular activity may be limited and its biochemical activity assay-dependent. This guide presents a detailed analysis of their mechanisms, potency, selectivity, and cellular effects, supported by experimental data and protocols.
Data Presentation
| Feature | This compound | LDN57444 |
| Target | Ubiquitin C-terminal Hydrolase L1 (UCHL1) | Ubiquitin C-terminal Hydrolase L1 (UCHL1), Ubiquitin C-terminal Hydrolase L3 (UCHL3) |
| Mechanism of Action | Covalent, irreversible inhibitor that covalently attaches to the active site cysteine (C90) of UCHL1.[3][4] | Reversible, competitive inhibitor.[5] |
| Potency (IC50) | 50 nM (for recombinant UCHL1)[6] | 0.88 µM (for UCHL1), 25 µM (for UCHL3)[5] |
| Kinetic Constant (Ki) | Not applicable (covalent) | 0.40 µM (for UCHL1)[5] |
| Cellular Activity | Potently inhibits cellular UCHL1 and reduces monoubiquitin levels in cells.[2] Does not impair the viability of HEK293 and U-87 MG cells.[3] | Induces apoptotic cell death at higher concentrations (above 25 µM) and inhibits proteasome activity.[5][7] Some studies suggest negligible cellular inhibition of UCHL1 at lower concentrations.[8] |
| Selectivity | Highly selective for UCHL1. Binds to PARK7 and C21orf33 at higher concentrations.[3][4] | Approximately 28-fold greater selectivity for UCHL1 over UCHL3.[9] |
| Toxicity | Described as non-toxic.[1][2] | Can induce cytotoxicity and apoptosis at concentrations above 25 µM.[7] |
| Solubility | Soluble in DMSO.[6] | Limited aqueous solubility.[10][11] |
Mechanism of Action and Signaling Pathways
Both this compound and LDN57444 target UCHL1, a deubiquitinase that plays a crucial role in maintaining the cellular pool of monoubiquitin and is involved in the ubiquitin-proteasome system.[12] Inhibition of UCHL1 can lead to an accumulation of ubiquitinated proteins, affecting various cellular processes including protein degradation, cell signaling, and synaptic function.[7][9]
LDN57444, as a reversible inhibitor, can also lead to endoplasmic reticulum stress and apoptosis.[5][7]
Below are diagrams illustrating the mechanism of action for each inhibitor and the general UCHL1 signaling pathway.
Experimental Protocols
In Vitro UCHL1 Inhibition Assay (Ubiquitin-Rhodamine Cleavage Assay)
This protocol is adapted from methods used to characterize this compound.[2][4]
Objective: To determine the inhibitory potency (IC50) of compounds against recombinant UCHL1.
Materials:
-
Recombinant human UCHL1 protein
-
Ubiquitin-rhodamine110 substrate
-
Assay buffer: 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, and 0.5 mg/mL ovalbumin.[7]
-
Test compounds (this compound, LDN57444) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 0.5 µL of the compound dilutions to the wells of a 384-well plate. For control wells, add 0.5 µL of DMSO.
-
Add 25 µL of UCHL1 solution (e.g., 0.6 nM final concentration) to each well, except for substrate control wells.
-
Incubate the plate at room temperature for 1 hour to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of ubiquitin-rhodamine110 substrate (e.g., 200 nM final concentration).
-
Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) over time.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular UCHL1 Target Engagement Assay
This protocol is based on methods to assess the cellular activity of UCHL1 inhibitors.[2]
Objective: To determine if the compounds inhibit UCHL1 activity within a cellular context.
Materials:
-
HEK293 or U-87 MG cells
-
Test compounds (this compound, LDN57444)
-
Cell lysis buffer
-
HA-Ub-VS (hemagglutinin-tagged ubiquitin vinyl sulfone) probe
-
SDS-PAGE and Western blotting reagents
-
Anti-HA antibody
-
Anti-UCHL1 antibody
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with varying concentrations of the test compounds or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Incubate a portion of the cell lysate with HA-Ub-VS probe to label active deubiquitinating enzymes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-HA antibody to detect labeled (active) UCHL1.
-
Use an anti-UCHL1 antibody as a loading control.
-
A decrease in the HA-Ub-VS signal in compound-treated samples compared to the control indicates inhibition of cellular UCHL1.
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. xcessbio.com [xcessbio.com]
- 10. Inhibition of UCH-L1 Deubiquitinating Activity with Two Forms of LDN-57444 Has Anti-Invasive Effects in Metastatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. UCH-L1 inhibitor LDN-57444 hampers mouse oocyte maturation by regulating oxidative stress and mitochondrial function and reducing ERK1/2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Covalent Modification of UCHL1 by GK13S: A Comparative Analysis
A comprehensive guide for researchers confirming the covalent binding of the selective inhibitor GK13S to Ubiquitin C-terminal Hydrolase L1 (UCHL1), with a comparative look at alternative probes. This guide provides supporting experimental data, detailed protocols, and visual representations of key processes.
Introduction
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme predominantly expressed in neurons and the testis/ovary. Its dysregulation has been implicated in various neurodegenerative disorders and cancers. The development of potent and specific inhibitors is crucial for dissecting its physiological and pathological roles. This compound has emerged as a potent and selective covalent inhibitor of UCHL1. This guide provides a detailed comparison of this compound with other compounds and presents the experimental evidence for its covalent binding mechanism.
Comparison of UCHL1 Inhibitors
The following table summarizes the inhibitory potency and kinetic parameters of this compound in comparison to its enantiomer (GK13R), a minimal probe (GK16S), and a previously reported inhibitor (LDN-57444).
| Compound | Target | IC50 (nM)[1][2] | kobs/[I] (M⁻¹s⁻¹) | Binding Mechanism | Key Characteristics |
| This compound | UCHL1 | 50[1][2] | 13,000 | Covalent | Potent, selective, and cell-permeable. Forms a chemogenomic pair with GK16S.[3] |
| GK13R | UCHL1 | 2,000 | Not Reported | Covalent | Enantiomer of this compound, exhibiting significantly lower potency. |
| GK16S | UCHL1 | >100,000 | Not Reported | Covalent | Minimal probe used as a negative control for chemogenomic studies.[3] |
| LDN-57444 | UCHL1 | 880 | Not Applicable | Reversible | Its effectiveness as a specific UCHL1 inhibitor has been questioned. |
Experimental Confirmation of Covalent Binding
The covalent interaction between this compound and UCHL1 has been unequivocally demonstrated through various biophysical techniques.
Intact Protein Mass Spectrometry
Intact protein mass spectrometry is a primary method for confirming covalent bond formation.[4] This technique measures the precise mass of the protein-inhibitor adduct. An increase in the protein's molecular weight corresponding to the mass of the inhibitor confirms a covalent interaction.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Recombinant UCHL1 (0.8 µM) is incubated with the compound (1 µM) or DMSO (vehicle control) for 2 hours.
-
Sample Preparation: The reaction mixture is desalted and prepared for mass spectrometry analysis.
-
Mass Spectrometry Analysis: Samples are analyzed by liquid chromatography coupled with mass spectrometry (LC-MS).
-
Data Analysis: The resulting spectra are deconvoluted to determine the molecular weight of the protein species. A mass shift equivalent to the molecular weight of the bound inhibitor confirms covalent modification.[5]
X-ray Crystallography
The co-crystal structure of UCHL1 in complex with this compound provides atomic-level detail of the covalent bond. The structure reveals that this compound covalently modifies the active site cysteine (Cys90) of UCHL1.[1] This interaction locks the enzyme in a unique hybrid conformation, which is the basis for its high specificity.[3]
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for confirming the covalent binding of an inhibitor to its target protein.
Caption: A flowchart outlining the key experimental stages for characterizing a covalent inhibitor.
UCHL1 Signaling Pathways
UCHL1 plays a crucial role in the ubiquitin-proteasome system (UPS) by recycling ubiquitin monomers, thereby maintaining cellular ubiquitin homeostasis.[6] Its dysregulation is linked to both neurodegenerative diseases and cancer through various signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 6. scbt.com [scbt.com]
GK13S Demonstrates Superior Potency Over its Enantiomer in UCHL1 Inhibition
New research highlights the stereoselective inhibition of Ubiquitin C-terminal Hydrolase L1 (UCHL1) by GK13S, a potent covalent inhibitor. Experimental data reveals that this compound is significantly more effective at inhibiting UCHL1 than its enantiomer, GK13R, establishing it as a promising tool for studying the roles of UCHL1 in various cellular processes, including cancer and neurodegeneration.
UCHL1 is a deubiquitinating enzyme (DUB) that plays a critical role in maintaining ubiquitin homeostasis within cells.[1][2] Dysregulation of UCHL1 activity has been implicated in the progression of several diseases, making it an attractive target for therapeutic intervention.[3][4] this compound has emerged as a highly potent and specific inhibitor of UCHL1, binding covalently to the catalytic cysteine residue (Cys90) in the enzyme's active site.[1][3]
Comparative Potency of this compound and its Enantiomer
In vitro studies have demonstrated a stark difference in the inhibitory activity of this compound and its enantiomer, GK13R. This compound exhibits potent inhibition of UCHL1 with a half-maximal inhibitory concentration (IC50) of 50 nM.[1][3] In contrast, its enantiomer, GK13R, is approximately 40-fold less potent, with an IC50 of 2 µM.[1][3] This significant difference in potency underscores the stereospecific nature of the interaction between the inhibitor and the enzyme's active site.
| Compound | Target | IC50 (in vitro) | Fold Difference |
| This compound | UCHL1 | 50 nM | - |
| GK13R (enantiomer) | UCHL1 | 2 µM (~2000 nM) | ~40-fold |
Mechanism of Action and Cellular Effects
This compound acts as a covalent inhibitor, forming an irreversible bond with the Cys90 residue of UCHL1.[1] This covalent modification effectively inactivates the enzyme, preventing it from cleaving ubiquitin from its substrates. The specificity of this compound for UCHL1 over other deubiquitinases has been demonstrated in cellular contexts.[3]
Treatment of human glioblastoma cells with this compound has been shown to reduce the levels of monoubiquitin, phenocopying the effects of a UCHL1 inactivating mutation.[3] This provides strong evidence that this compound can effectively engage and inhibit UCHL1 in a cellular environment.
UCHL1 Signaling Pathway and the Impact of Inhibition
UCHL1 is a key regulator of the ubiquitin-proteasome system, which is responsible for the degradation of a vast array of cellular proteins. By removing ubiquitin tags, UCHL1 can rescue proteins from degradation, thereby influencing their stability and function. This has downstream effects on numerous signaling pathways. For instance, UCHL1 has been shown to stabilize HIF-1α, a key regulator of cellular response to hypoxia, by deubiquitinating it.[4] Inhibition of UCHL1 by compounds like this compound can therefore disrupt these pathways, which may be beneficial in disease contexts such as cancer where HIF-1α is often overexpressed.
Experimental Protocols
Ubiquitin-Rhodamine Cleavage Assay
This assay is used to determine the in vitro inhibitory potency of compounds against UCHL1.
-
Reagents and Materials:
-
Recombinant human UCHL1 enzyme.
-
Ubiquitin-Rhodamine 110 substrate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.
-
Test compounds (this compound, GK13R) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 0.5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 25 µL of UCHL1 enzyme solution (final concentration ~1 nM) to each well and incubate for 1 hour at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of Ubiquitin-Rhodamine 110 substrate solution (final concentration ~100 nM).
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30 minutes.
-
Calculate the reaction rates and plot them against the inhibitor concentrations to determine the IC50 values.
-
Intact Protein Mass Spectrometry
This method is used to confirm the covalent binding of this compound to UCHL1.
-
Reagents and Materials:
-
Recombinant human UCHL1 enzyme.
-
This compound dissolved in DMSO.
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.
-
LC-MS system (e.g., a Q-TOF mass spectrometer).
-
-
Procedure:
-
Incubate UCHL1 (e.g., 10 µM) with this compound (e.g., 20 µM) in the reaction buffer for 2 hours at 37°C. A control sample with DMSO instead of this compound is prepared in parallel.
-
Desalt the protein samples using a C4 ZipTip or equivalent.
-
Analyze the samples by LC-MS. The protein is eluted from a C4 column with an acetonitrile gradient.
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein. Covalent binding of this compound will result in a mass shift corresponding to the molecular weight of the inhibitor.
-
Cellular Target Engagement Assay
This assay confirms that this compound can bind to and inhibit UCHL1 within a cellular context.
-
Reagents and Materials:
-
HEK293 cells.
-
This compound and GK13R dissolved in DMSO.
-
HA-Ubiquitin-Vinyl Sulfone (HA-Ub-VS) probe.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, protease inhibitors.
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-HA antibody and anti-UCHL1 antibody.
-
-
Procedure:
-
Treat HEK293 cells with varying concentrations of this compound or GK13R for 24 hours.
-
Lyse the cells in lysis buffer.
-
Incubate the cell lysates with the HA-Ub-VS probe for 1 hour. This probe covalently binds to the active site of DUBs.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-HA antibody to detect DUBs that have been labeled by the probe.
-
A decrease in the HA signal for UCHL1 in the this compound-treated samples indicates that the inhibitor has bound to the active site, preventing the probe from binding. A separate Western blot for total UCHL1 is used as a loading control.
-
Conclusion
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]
- 3. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCHL1 provides diagnostic and antimetastatic strategies due to its deubiquitinating effect on HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of GK13S effects in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of GK13S, a potent and specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), in different cell lines based on currently available scientific literature. While direct comparative studies across a broad spectrum of cancer cell lines are limited, this document synthesizes the existing data on this compound and contextualizes its potential applications by examining the role of its target, UCHL1, in various cancers.
Introduction to this compound
This compound is a novel, potent, and specific activity-based probe that covalently inhibits the deubiquitinase UCHL1.[1][2] It has been characterized as a valuable tool for investigating the cellular functions of UCHL1 due to its high specificity and non-toxic nature at effective concentrations.[1][2] The primary mechanism of action of this compound is the inhibition of UCHL1's deubiquitinase activity, which leads to a reduction in the levels of monoubiquitin in cells.[1]
Comparative Effects of this compound on Cell Viability
Direct experimental data on the effects of this compound on the viability of a wide range of cancer cell lines is not yet available in the public domain. The foundational study on this compound by Grethe et al. (2022) focused on its biochemical characterization and its effects on a limited number of cell lines.
Key Findings:
-
Human Glioblastoma (U-87 MG): Treatment with this compound at a concentration of 5 µM for 72 hours did not impair cell growth.[3] This suggests that at this concentration and duration, this compound is not cytotoxic to U-87 MG cells. The primary observed effect was the reduction of monoubiquitin levels, confirming target engagement in a cellular context.[1]
-
Human Embryonic Kidney (HEK293): Similar to the findings in U-87 MG cells, this compound (5 µM, 72 hours) did not affect the growth of HEK293 cells.[3] This cell line was primarily used to demonstrate the cellular inhibition of UCHL1 by this compound.[3]
Table 1: Summary of Known this compound Effects on Cell Viability
| Cell Line | Cancer Type | Concentration | Duration | Effect on Viability/Growth | Reference |
| U-87 MG | Glioblastoma | 5 µM | 72 hours | No impairment of cell growth | Grethe C, et al. 2022 |
| HEK293 | Non-cancerous | 5 µM | 72 hours | No impairment of cell growth | Grethe C, et al. 2022 |
The Role of UCHL1 in Cancer: An Indirect Comparison
The rationale for exploring this compound in various cancers stems from the multifaceted role of its target, UCHL1, in tumorigenesis. UCHL1 expression is dysregulated in a variety of cancers, and it has been implicated in promoting metastasis, cell proliferation, and resistance to therapy.[3][4][5] Therefore, inhibiting UCHL1 with a specific agent like this compound is a promising therapeutic strategy.
-
Breast Cancer: Overexpression of UCHL1 has been shown to enhance the invasive ability of breast cancer cells through the activation of the Akt signaling pathway.[6]
-
Colorectal Cancer: UCHL1 is implicated in promoting colorectal cancer progression.[4]
-
Lung Cancer: In non-small cell lung carcinoma, UCHL1 has been suggested to function as an oncogene, promoting oncogenic transformation and invasion.[4]
-
Prostate Cancer: UCHL1 may enhance prostate cancer cell metastasis.[4]
-
Gastric Cancer: UCHL1 is associated with cell proliferation, invasion, and metastasis by activating the Erk1/2 and Akt pathways.[3]
-
Osteosarcoma: UCHL1 may promote proliferation, apoptosis, and metastasis through the Akt and MAPK/Erk signaling pathways.[3]
Given the role of UCHL1 in these various cancers, it is plausible that this compound could exert anti-cancer effects, such as reducing invasion and metastasis, in these contexts, even if it does not directly induce cytotoxicity.
Signaling Pathways
The primary downstream effect of this compound is the inhibition of UCHL1, which in turn affects ubiquitin-dependent signaling pathways. UCHL1 has been shown to influence key cancer-related pathways:
Caption: UCHL1 signaling pathways in cancer and the inhibitory effect of this compound.
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound.
Cell Culture:
-
U-87 MG and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified incubator.
Cell Viability Assay (as inferred from Grethe et al., 2022):
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with this compound (e.g., 5 µM) or vehicle control (DMSO).
-
Cell viability was assessed at various time points (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay.
-
Absorbance or luminescence was measured to determine the percentage of viable cells relative to the control.
Western Blot for Monoubiquitin Levels:
-
U-87 MG cells were treated with this compound or DMSO for the desired time.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody against ubiquitin.
-
A loading control, such as an antibody against GAPDH or β-actin, was used to ensure equal protein loading.
-
The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized experimental workflow for studying the effects of this compound.
Conclusion and Future Directions
This compound is a highly specific and valuable research tool for studying the function of UCHL1. Current data indicates that while it effectively engages its target in cancer cells, it does not exhibit direct cytotoxic effects in the glioblastoma cell line U-87 MG or in HEK293 cells at the concentrations tested.
The established role of UCHL1 in promoting key features of cancer progression, such as invasion and metastasis across a range of cancer types, strongly suggests that this compound holds significant potential as a therapeutic agent. However, future research should focus on:
-
Broad-Spectrum Screening: Evaluating the effects of this compound on cell viability, proliferation, invasion, and apoptosis across a diverse panel of cancer cell lines (e.g., breast, lung, colon, prostate).
-
Combination Therapies: Investigating the potential of this compound to sensitize cancer cells to other therapeutic agents.
-
In Vivo Studies: Assessing the efficacy of this compound in preclinical animal models of different cancers to understand its effects on tumor growth and metastasis.
This guide will be updated as more research on the comparative effects of this compound becomes available.
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Reduction of Monoubiquitin by GK13S: A Comparative Guide
For researchers and professionals in drug development, accurately modulating the ubiquitin system is paramount. This guide provides a comprehensive comparison of GK13S, a potent and selective inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), against other common modulators of the ubiquitin-proteasome system. We present supporting experimental data, detailed protocols, and visual workflows to validate its efficacy in reducing monoubiquitin levels.
Comparative Analysis of Ubiquitin Modulators
This compound demonstrates a specific mechanism of action by targeting UCHL1, a deubiquitinase (DUB) responsible for hydrolyzing ubiquitin from small molecule substrates, thereby maintaining the cellular pool of monoubiquitin.[1][2][3] Its efficacy and specificity are benchmarked against its inactive stereoisomer, GK16S, a broad-spectrum DUB inhibitor, and a proteasome inhibitor.
| Compound | Target | Mechanism of Action | Effect on Monoubiquitin | IC50 | Cytotoxicity |
| This compound | UCHL1 | Covalent inhibition of UCHL1 deubiquitinase activity.[4] | Reduction [3][5] | 50 nM (for recombinant UCHL1)[4][5] | Non-toxic to HEK293 and U-87 MG cells at effective concentrations.[1][4] |
| GK16S | (Inactive Isomer) | Lacks significant inhibitory activity against UCHL1.[3] | No significant change[3] | > 10 µM | Not specified, used as a negative control. |
| LDN-57444 | UCHL1 | Reversible, competitive inhibitor. | Partial reduction[3] | ~0.88 µM | Exhibits some off-target effects. |
| PR-619 | Broad-spectrum DUBs | Non-selective, reversible inhibition of multiple DUBs.[5][6] | Variable, can increase polyubiquitin chains.[6] | Varies by DUB | Can induce cytotoxicity. |
| MG-132 | 26S Proteasome | Blocks the proteolytic activity of the proteasome. | Increase in polyubiquitinated proteins, indirect effect on monoubiquitin pool.[6] | ~100 nM | Induces apoptosis. |
Signaling Pathway of UCHL1 and Inhibition by this compound
The ubiquitin-proteasome system is a critical pathway for protein homeostasis. UCHL1 plays a key role in recycling ubiquitin by cleaving it from small substrates, thus replenishing the free monoubiquitin pool. This compound specifically inhibits UCHL1, leading to a decrease in available monoubiquitin.
Caption: UCHL1 inhibition by this compound disrupts ubiquitin recycling.
Experimental Protocols
Cell Culture and Treatment
Human glioblastoma U-87 MG cells are cultured in appropriate media until they reach 70-80% confluency.[3] Cells are then treated with this compound (e.g., 5 µM), the inactive control GK16S (5 µM), or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).[3][5]
Western Blot for Monoubiquitin Quantification
This protocol validates the reduction of monoubiquitin levels in cellular lysates.
-
Lysate Preparation: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ubiquitin. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. The band intensity corresponding to monoubiquitin is quantified and normalized to the loading control.
Activity-Based Protein Profiling (ABPP)
ABPP is used to confirm the direct engagement of this compound with UCHL1 in a cellular context.[2]
-
Cell Treatment: HEK293 or U-87 MG cells are treated with this compound or DMSO for 24 hours.[1]
-
Probe Labeling: Cells are lysed, and the lysates are treated with a ubiquitin-vinyl sulfone (Ub-VS) probe, which covalently binds to the active site of DUBs.
-
Analysis: The engagement of this compound with UCHL1 prevents the binding of the Ub-VS probe. This is visualized by Western blot using an antibody against the probe's tag (e.g., HA), showing a decrease in signal for UCHL1 in this compound-treated samples compared to controls.[1]
Experimental Workflow for Validation
The following diagram illustrates the workflow for validating the effect of this compound on cellular monoubiquitin levels.
Caption: Workflow for quantifying monoubiquitin reduction.
Logical Comparison of Inhibitors
This diagram provides a logical framework for comparing this compound with its inactive control and other inhibitors based on their primary targets and resulting cellular effects on ubiquitin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methods for Quantification of in vivo Changes in Protein Ubiquitination following Proteasome and Deubiquitinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Compound GK13S
Disclaimer: This document provides a generalized framework for the disposal of a hypothetical hazardous laboratory chemical, designated as "Compound GK13S." Specific disposal procedures must be developed in accordance with the compound's Safety Data Sheet (SDS) and all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical waste.
Purpose
This document outlines the essential, immediate safety and logistical procedures for the proper disposal of Compound this compound, a substance used in research and development. The aim is to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.
Pre-Disposal Hazard Assessment
Before beginning any disposal-related activities, a thorough hazard assessment is mandatory. The specific hazards of Compound this compound must be identified from its Safety Data Sheet (SDS). The table below summarizes potential hazard classifications and their corresponding disposal considerations.
Table 1: Hazard Classification and Disposal Implications for Compound this compound
| Hazard Classification | Potential Characteristics | Primary Disposal Consideration | Required Personal Protective Equipment (PPE) |
| Flammable | Low flash point; ignites easily. | Segregate from oxidizers. Use spark-proof containers and tools. | Flame-resistant lab coat, safety glasses, nitrile gloves. |
| Corrosive (Acidic/Basic) | pH < 2 or > 12.5; causes tissue damage. | Neutralize only under controlled conditions if approved by EHS. Store in compatible containers (e.g., no metal for acids). | Chemical splash goggles, face shield, acid/base resistant gloves, chemical-resistant apron. |
| Toxic/Acutely Toxic | Harmful or fatal if ingested, inhaled, or absorbed. | Collect in designated, sealed, and clearly labeled waste containers. Minimize aerosol generation. | Safety glasses, gloves, lab coat. Use a chemical fume hood for all transfers. |
| Reactive/Unstable | May react violently with air, water, or other chemicals. | Do not mix with other waste streams. Isolate in a dedicated, secure container. Inform EHS of its reactive nature. | As required by SDS; may include specialized PPE. |
| Environmental Hazard | Toxic to aquatic life or persistent in the environment. | Prevent any release to drains or the environment. Must be disposed of as hazardous waste. | Standard laboratory PPE. |
Segregation and Collection Protocol
Proper segregation is the most critical step in chemical waste management. Cross-contamination can lead to dangerous reactions and complicates the disposal process.
Experimental Protocol: Waste Segregation
-
Identify Waste Stream: Based on the SDS and experimental use, classify the Compound this compound waste. Is it a pure unused product, a contaminated solid (e.g., gloves, weigh boats), or a dilute solution?
-
Select Waste Container: Choose a chemically compatible container that can be securely sealed. For liquid waste, use a container with a screw-top lid and secondary containment. For solid waste, use a designated, labeled bag or drum.
-
Label Container: Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the label completely, including:
-
Generator's Name and Location (Lab/Room Number)
-
Accumulation Start Date
-
Chemical Name and Concentration (e.g., "Waste Compound this compound in Methanol, ~5 mg/mL")
-
All components of any mixture, including solvents and water.
-
Hazardous properties (e.g., Flammable, Toxic).
-
-
Deposit Waste: Add waste to the container, ensuring it is not overfilled (typically no more than 80% capacity for liquids).
-
Secure Container: Tightly seal the container after each addition. Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the disposal of Compound this compound.
Caption: Disposal workflow for Compound this compound from hazard assessment to final pickup.
Emergency Procedures
In the event of a spill or accidental exposure involving Compound this compound, immediate action is crucial.
Table 2: Emergency Response Plan
| Scenario | Immediate Action | Follow-Up Steps |
| Minor Spill (<100 mL, contained) | 1. Alert personnel in the immediate area. 2. If flammable, extinguish all ignition sources. 3. Use appropriate spill kit materials to absorb and contain the spill. 4. Collect absorbed material as hazardous waste. | 1. Clean and decontaminate the area. 2. Document the spill in the lab safety log. |
| Major Spill (>100 mL or uncontained) | 1. Evacuate the immediate area. 2. Alert lab supervisor and call institutional emergency services (EHS). 3. If safe to do so, close the door to the area to contain vapors. | 1. Do not attempt to clean the spill yourself. 2. Provide EHS with the SDS for Compound this compound upon their arrival. |
| Personnel Exposure (Skin/Eye) | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Use an emergency shower or eyewash station. 2. Remove contaminated clothing while flushing. | 1. Seek immediate medical attention. 2. Bring the SDS for Compound this compound to the medical provider. 3. Report the incident to your supervisor and EHS. |
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure that the disposal of Compound this compound is managed safely, responsibly, and in full compliance with all regulatory standards, reinforcing a culture of safety and excellence in the laboratory.
Personal protective equipment for handling GK13S
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of GK13S, a deubiquitinase UCHL1 inhibitor and click chemistry reagent.
This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. Note that a specific Safety Data Sheet (SDS) for this compound (MedchemExpress Cat. No. HY-153627) was not located; therefore, this guidance is based on general laboratory safety principles for handling chemical compounds with unknown toxicological profiles.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when handling this compound, particularly due to the absence of comprehensive toxicity data. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Minimizes the risk of skin contact and absorption. The outer glove can be removed if contaminated, leaving a clean glove underneath. |
| Eye Protection | Chemical splash goggles. | Protects the eyes from accidental splashes of this compound solutions. |
| Body Protection | A fully-buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Avoids inhalation of any potential aerosols or dust particles. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and prevent contamination.
Safe handling workflow for this compound.
Experimental Protocols
Storage of this compound
Proper storage is vital to maintain the integrity of this compound.
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Source: MedchemExpress Product Page[1]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe work environment.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Labware | Decontaminate glassware with an appropriate solvent. Dispose of disposable labware as chemical waste. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE as chemical waste. |
While research indicates that this compound is non-toxic to certain cell lines at specific concentrations, the lack of comprehensive safety data necessitates treating it with the caution appropriate for a novel chemical entity.[2][3] Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
